molecular formula C7H6BrF2N B3094340 5-Bromo-2-(1,1-difluoroethyl)pyridine CAS No. 1256821-91-6

5-Bromo-2-(1,1-difluoroethyl)pyridine

Cat. No.: B3094340
CAS No.: 1256821-91-6
M. Wt: 222.03 g/mol
InChI Key: ZYNXBMCRNNKASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1,1-difluoroethyl)pyridine ( 1256821-91-6) is a valuable pyridine derivative designed for advanced research and development. With the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol , this compound serves as a versatile building block in medicinal and organic chemistry. The pyridine ring is a privileged scaffold in drug discovery, and its substitution with both a bromo and a 1,1-difluoroethyl group creates a multifunctional intermediate . The bromine atom is a classic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid exploration of chemical space. The 1,1-difluoroethyl group is of particular interest; the difluoromethyl (CF2H) moiety is known to act as a lipophilic hydrogen bond donor, which can significantly influence the pharmacokinetic properties of potential drug candidates, including their metabolic stability, membrane permeability, and binding affinity . This makes the compound especially useful for creating analogs in programs aimed at optimizing lead compounds. Researchers can employ this chemical in the synthesis of more complex molecules for screening as therapeutic agents, in materials science, or as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care, referring to the safety data sheet for specific handling and storage guidelines. Store in a cool, dry place, under an inert atmosphere if recommended .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNXBMCRNNKASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287308
Record name 5-Bromo-2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-91-6
Record name 5-Bromo-2-(1,1-difluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256821-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(1,1-difluoroethyl)pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The 1,1-difluoroethyl group, in particular, is of significant interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1] This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound, a valuable building block for the synthesis of complex pharmaceuticals and agrochemicals.[2] We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Strategic Overview: A Retrosynthetic Approach

From the perspective of a senior application scientist, designing a synthesis is not merely about connecting reactions; it's about identifying a pathway that is reliable, scalable, and utilizes commercially accessible starting materials. The synthesis of this compound is most logically approached through a two-step retrosynthesis that disconnects the target molecule at the key C-F bonds and the C-C bond of the ethyl group.

Our retrosynthetic analysis identifies 5-Bromo-2-acetylpyridine as a key intermediate. This precursor simplifies the challenge to a well-established geminal difluorination reaction. The acetylpyridine intermediate can, in turn, be synthesized from a common, commercially available starting material, 2,5-dibromopyridine, via a regioselective C-C bond formation.

G target This compound intermediate1 5-Bromo-2-acetylpyridine target->intermediate1 Geminal Difluorination start 2,5-Dibromopyridine intermediate1->start Acylation (Grignard)

Caption: Retrosynthetic analysis of this compound.

The Core Synthesis Pathway

The forward synthesis is a logical progression from the readily available 2,5-dibromopyridine. This two-step process is efficient and leverages well-understood, high-yielding transformations common in heterocyclic chemistry.

G cluster_0 Step 1: Regioselective Acylation cluster_1 Step 2: Geminal Difluorination A 2,5-Dibromopyridine B 5-Bromo-2-acetylpyridine A->B 1. n-BuLi, -78°C 2. N,N-Dimethylacetamide C 5-Bromo-2-acetylpyridine D This compound C->D DAST, CH₂Cl₂ G Ketone R-C(=O)-CH₃ Intermediate1 [Intermediate O-Sulfurane Adduct] Ketone->Intermediate1 + DAST DAST Et₂NSF₃ HF HF DAST->HF + H₂O (Trace) Intermediate2 [Oxocarbenium Ion Intermediate] Intermediate1->Intermediate2 - [Et₂NSOF]⁻ Thionyl Et₂NS(=O)F Product R-CF₂-CH₃ Intermediate2->Product + F⁻

References

Physicochemical properties of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Executive Summary

This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom, a synthetically versatile handle, and a 1,1-difluoroethyl group, a valuable bioisostere, on the pyridine scaffold makes this compound a highly sought-after building block. The bromine at the 5-position serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the difluoroethyl moiety can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines plausible synthetic and purification strategies, details its chemical reactivity, and explores its applications in drug discovery and advanced materials.

Molecular Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural identifiers and the key physicochemical data for this compound.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 1256821-91-6[3]

  • Molecular Formula: C₇H₆BrF₂N[3][4]

  • Molecular Weight: 222.03 g/mol [3]

Physicochemical Data Summary

The experimental data for this specific molecule is not extensively published. The following table includes known data and values estimated based on structurally related compounds and computational models.

PropertyValue / RangeSource / Rationale
Appearance Colorless to light yellow liquid or solidBased on similar bromo-fluoro-pyridines.[5][6]
Boiling Point ~80 °C (at reduced pressure)Reported for the isomer 2-Bromo-5-(1,1-difluoroethyl)pyridine; pressure not specified.[4]
Melting Point 35-40 °C (Predicted)Based on the structurally similar 5-Bromo-2-(difluoromethyl)pyridine.
Density ~1.6 - 1.7 g/mL (Predicted)Extrapolated from 5-Bromo-2-fluoropyridine (1.71 g/mL).
Solubility Soluble in common organic solvents (DMSO, Methanol, Chloroform).Based on general properties of similar heterocyclic compounds.[5]
logP (Octanol/Water) ~2.5 - 3.0 (Predicted)Estimated based on the lipophilic nature of the bromo and difluoroethyl groups.
pKa (of Pyridinium ion) ~1.5 - 2.5 (Predicted)The electron-withdrawing effects of the substituents decrease the basicity of the pyridine nitrogen.

Synthesis and Purification

The synthesis of this compound requires a multi-step approach. While a specific published procedure is not available, a chemically sound pathway can be proposed based on established organic chemistry transformations.

Proposed Synthetic Pathway

The most logical approach involves the introduction of the 1,1-difluoroethyl group onto a pre-functionalized pyridine ring. A plausible retrosynthetic analysis suggests starting with a commercially available bromopyridine derivative, such as 5-bromo-2-acetylpyridine. The key transformation is the conversion of the ketone to the difluoride, which can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Deoxyfluorination Start 5-Bromo-2-acetylpyridine Reagent1 DAST or Deoxo-Fluor® in DCM, 0 °C to RT Start->Reagent1 Product This compound Reagent1->Product Purification_Workflow Crude Crude Product (from concentration) Load Adsorb onto Silica Gel Crude->Load Column Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) Load->Column Collect Collect Fractions (TLC Monitoring) Column->Collect Evaporate Combine & Evaporate Pure Fractions Collect->Evaporate Final Pure Product (Clear Oil/Solid) Evaporate->Final

References

An In-depth Technical Guide to 5-Bromo-2-(1,1-difluoroethyl)pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks in medicinal chemistry.[3] This guide provides a detailed technical overview of 5-Bromo-2-(1,1-difluoroethyl)pyridine, a valuable synthetic intermediate for the development of novel therapeutics. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, offering field-proven insights for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C7H6BrF2N.[4] Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoroethyl group can significantly impact the compound's electronic properties and bioavailability.[5]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C7H6BrF2N[4]
Molecular Weight 222.03 g/mol [4]
CAS Number 1256821-91-6[4]
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Boiling Point Not explicitly available, but likely >150 °CInferred from related compounds
Solubility Expected to be soluble in common organic solventsInferred from chemical structure

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

G start 5-Bromo-2-iodopyridine (Starting Material) catalyst Palladium Catalyst (e.g., Pd(PPh3)4) start->catalyst reagent Difluoroethylating Agent (e.g., (1,1-difluoroethyl)zinc bromide) reagent->catalyst workup Reaction Workup & Purification catalyst->workup product This compound (Final Product) workup->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes a plausible method for the synthesis of this compound. The choice of a palladium catalyst and a suitable difluoroethylating agent is crucial for the success of this reaction.

Materials:

  • 5-Bromo-2-iodopyridine

  • (1,1-Difluoroethyl)zinc bromide (prepared in situ or obtained commercially)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-2-iodopyridine (1.0 eq) and the palladium catalyst, Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting materials under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of (1,1-difluoroethyl)zinc bromide (1.2 eq) in THF to the reaction mixture at room temperature. The causality behind using a zinc-based reagent lies in its optimal reactivity and functional group tolerance in palladium-catalyzed cross-coupling reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then brine. The use of a comprehensive washing procedure ensures the removal of inorganic byproducts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data, based on analogous structures, would include characteristic signals for the pyridine ring protons and the methyl group of the difluoroethyl moiety, along with the distinctive fluorine-coupled carbon signals in the ¹³C NMR spectrum.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The pyridine core is a well-established pharmacophore, while the difluoroethyl group can enhance metabolic stability and the bromine atom allows for further diversification of the molecular structure.

Logical Relationship in Drug Discovery

G start This compound step1 Suzuki or Stille Coupling (Modification at C5-Br) start->step1 step2 Nucleophilic Aromatic Substitution (Potential reaction at C6) start->step2 library Library of Novel Pyridine Derivatives step1->library step2->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead

Caption: Role of this compound in a drug discovery workflow.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of diverse compounds for high-throughput screening. The electron-withdrawing nature of the difluoroethyl group can also influence the reactivity of the pyridine ring, potentially enabling nucleophilic aromatic substitution reactions at other positions. This multi-faceted reactivity provides medicinal chemists with a powerful platform for lead optimization and the development of potent and selective drug candidates.

Conclusion

This compound represents a valuable and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a reactive bromine handle and a metabolically robust difluoroethyl group on a privileged pyridine scaffold offers significant opportunities for the synthesis of novel and effective therapeutic agents. The synthetic protocol and strategic insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-(1,1-difluoroethyl)pyridine: A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated molecules highly sought after as core structures in the development of novel therapeutic agents and crop protection chemicals.[1][2] Within this class of compounds, 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS Number: 1256821-91-6 ) has emerged as a particularly valuable, yet under-documented, building block. Its structure combines the versatile reactivity of a brominated pyridine ring with the metabolically robust 1,1-difluoroethyl moiety, offering a unique confluence of properties for advanced chemical synthesis.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with expert insights to serve as a critical resource for researchers in drug discovery and development. We will delve into its chemical identity, proposed synthetic pathways, key physicochemical properties, and its significant potential in the synthesis of complex, high-value molecules.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues.

PropertyValue (Predicted/Inferred)Source/Analogue
CAS Number 1256821-91-6--INVALID-LINK--
Molecular Formula C₇H₆BrF₂N--INVALID-LINK--
Molecular Weight 222.03 g/mol --INVALID-LINK--
Boiling Point ~80 °CBased on 2-Bromo-5-(1,1-difluoroethyl)pyridine[3]
Form Liquid or low-melting solidInferred from related structures
Hazard IrritantBased on 2-Bromo-5-(1,1-difluoroethyl)pyridine[3]

Synthetic Pathways: A Strategic Approach

Stage 1: Synthesis of the 2-(1,1-difluoroethyl)pyridine Core

The introduction of the 1,1-difluoroethyl group onto the pyridine ring is the critical first step. This can be achieved through several methods, with the use of diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents on a corresponding ketone precursor being a common and effective strategy.

Synthesis_of_2-(1,1-difluoroethyl)pyridine 2-Acetylpyridine 2-Acetylpyridine Reaction Fluorination 2-Acetylpyridine->Reaction DAST DAST or other fluorinating agent DAST->Reaction 2-(1,1-difluoroethyl)pyridine 2-(1,1-difluoroethyl)pyridine Reaction->2-(1,1-difluoroethyl)pyridine

Caption: Proposed synthesis of the 2-(1,1-difluoroethyl)pyridine intermediate.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-acetylpyridine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C.

  • Fluorination: Slowly add a solution of diethylaminosulfur trifluoride (DAST) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(1,1-difluoroethyl)pyridine.

Stage 2: Regioselective Bromination

With the 2-(1,1-difluoroethyl)pyridine intermediate in hand, the next step is the regioselective introduction of a bromine atom at the 5-position. The pyridine ring is electron-deficient, and electrophilic aromatic substitution, such as bromination, typically requires harsh conditions. However, the directing effects of the existing substituents will favor bromination at the 3- and 5-positions. Careful control of reaction conditions can enhance the selectivity for the desired 5-bromo isomer.

Bromination_of_2-(1,1-difluoroethyl)pyridine 2-(1,1-difluoroethyl)pyridine 2-(1,1-difluoroethyl)pyridine Reaction Bromination 2-(1,1-difluoroethyl)pyridine->Reaction Brominating_Agent N-Bromosuccinimide (NBS) or Br₂/Oleum Brominating_Agent->Reaction This compound This compound Reaction->this compound

Caption: Proposed regioselective bromination to yield the target compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve 2-(1,1-difluoroethyl)pyridine in a suitable solvent, such as a strong acid (e.g., sulfuric acid or oleum) or an inert solvent for radical bromination (e.g., carbon tetrachloride).

  • Bromination: Add the brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or elemental bromine, portion-wise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature and maintain for several hours. The specific conditions will depend on the chosen brominating agent and solvent system.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or distillation to isolate this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected NMR shifts can be predicted based on established principles and data from similar structures.

¹H NMR:

  • The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be the most downfield, appearing as a doublet. The proton at the 4-position would be a doublet of doublets, and the proton at the 3-position would also be a doublet.

  • The methyl protons of the difluoroethyl group will appear as a triplet in the upfield region (δ 1.5-2.5 ppm) due to coupling with the two fluorine atoms.

¹³C NMR:

  • The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other ring carbons.

  • The carbon of the difluoroethyl group attached to the ring will show a characteristic triplet due to coupling with the two fluorine atoms. The methyl carbon will appear in the aliphatic region.

¹⁹F NMR:

  • A single resonance is expected for the two equivalent fluorine atoms of the difluoroethyl group, likely appearing as a quartet due to coupling with the three methyl protons.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The two key functional handles—the bromine atom and the pyridine nitrogen—allow for a wide range of subsequent chemical transformations.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring and the difluoroethyl group can activate the ring towards nucleophilic aromatic substitution, although this is generally less facile than in more electron-deficient systems like pyrimidines.

  • Modification of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be utilized for N-alkylation, N-oxidation, or coordination to metal centers.

The 1,1-difluoroethyl group is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability by blocking sites of oxidative metabolism. This makes it a highly desirable feature in the design of new drug candidates. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4]

Applications cluster_0 This compound cluster_1 Chemical Transformations cluster_2 Potential Bioactive Molecules Core This compound Suzuki Suzuki Coupling Core->Suzuki Stille Stille Coupling Core->Stille Buchwald Buchwald-Hartwig Amination Core->Buchwald N-Alkylation N-Alkylation Core->N-Alkylation Kinase_Inhibitors Kinase Inhibitors Suzuki->Kinase_Inhibitors GPCR_Ligands GPCR Ligands Stille->GPCR_Ligands Fungicides Fungicides Buchwald->Fungicides Herbicides Herbicides N-Alkylation->Herbicides

Caption: Potential synthetic transformations and applications of the title compound.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as 2-Bromo-5-(1,1-difluoroethyl)pyridine and 5-Bromo-2,3-difluoropyridine, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a promising and versatile building block for the synthesis of advanced chemical entities with potential applications in medicinal and agricultural chemistry. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis, handling, and strategic application based on established chemical principles and data from closely related analogues. As the demand for novel, high-performance chemicals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase, making this compound a valuable tool for the modern synthetic chemist.

References

A Guide to the Spectroscopic Characterization of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS No. 1211521-60-6), a key building block in modern medicinal chemistry and materials science. We delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document is intended for researchers, chemists, and quality control specialists, offering not just spectral data, but also the underlying scientific rationale for data interpretation and detailed, field-tested protocols for data acquisition.

Introduction and Molecular Overview

This compound is a halogenated heterocyclic compound of increasing interest in drug discovery and agrochemical development. The pyridine core is a common scaffold in pharmacologically active molecules, while the bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) enabling further molecular diversification. The 1,1-difluoroethyl substituent is particularly significant; the inclusion of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Given the critical role of this building block, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming the connectivity of atoms and the integrity of the sample. This guide will systematically explore the expected data from MS, IR, and multi-nuclear NMR analyses.

Molecular Structure:

  • Chemical Formula: C₇H₆BrF₂N

  • Molecular Weight: 222.03 g/mol

  • Key Features:

    • Aromatic pyridine ring

    • Electronegative bromine substituent

    • Geminal difluoro group on an ethyl side chain

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural clues through fragmentation analysis. The most notable feature is the isotopic signature of bromine.

Principle of Analysis

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•).[2] This ion, being energetically unstable, fragments into smaller, characteristic charged ions and neutral radicals. The key diagnostic feature for this compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a pair of peaks for the molecular ion (M⁺• and [M+2]⁺•) and any bromine-containing fragments, with almost equal intensity.[3]

Anticipated Mass Spectrum Data

The following table summarizes the predicted key ions and their significance.

m/z (relative to ⁷⁹Br)m/z (relative to ⁸¹Br)Relative Intensity RatioIon IdentityInterpretation
221223~1:1[C₇H₆BrF₂N]⁺•Molecular Ion (M⁺•)
202204~1:1[C₇H₃BrF₂N]⁺•Loss of a methyl radical (•CH₃)
142144~1:1[C₅H₃BrN]⁺•Loss of the difluoroethyl side chain
78-~1:1[C₅H₄N]⁺Pyridine ring fragment (loss of Br and side chain)
Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230°C.

Workflow for MS Analysis

References

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as altered lipophilicity, metabolic stability, and binding affinities, make fluorinated compounds highly sought after. 5-Bromo-2-(1,1-difluoroethyl)pyridine is an exemplar of this class of molecules, combining the functionalities of a brominated pyridine ring with a difluoroethyl group. This makes it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. However, to effectively utilize this reagent and ensure the integrity of experimental results, a thorough understanding of its stability and optimal storage conditions is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with best practices for its storage and handling, and a framework for establishing its shelf-life through experimental testing.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Molecular Formula C7H6BrF2NBased on chemical structure
Molecular Weight 222.04 g/mol Calculated from atomic weights
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar brominated and fluorinated pyridines
Boiling Point Estimated to be high, likely >200°C at atmospheric pressureThe presence of bromine and the difluoroethyl group increases the molecular weight and polarity compared to pyridine. For example, 2-Bromo-5-(1,1-difluoroethyl)pyridine has a boiling point of 80°C at a reduced pressure.[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, methanol) and poorly soluble in waterThe pyridine ring provides some polarity, but the bromo and difluoroethyl groups increase its lipophilicity.

Core Principles of Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and atmospheric oxygen. Understanding the potential degradation pathways is crucial for mitigating decomposition and ensuring the compound's purity over time.

Thermal Stability

The thermal stability of this compound is expected to be relatively high for short-term handling at ambient temperatures. However, prolonged exposure to elevated temperatures can lead to decomposition. The primary modes of thermal degradation are likely to involve the carbon-bromine bond and potentially the difluoroethyl group.

  • C-Br Bond Cleavage: The carbon-bromine bond is generally the weakest point in the molecule and can undergo homolytic cleavage at high temperatures, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including polymerization and the formation of various brominated byproducts. Studies on the thermal decomposition of brominated flame retardants show that they form a range of brominated aromatic compounds upon heating.[2][3]

  • Decomposition of the Pyridine Ring: At very high temperatures, the pyridine ring itself can decompose.[2]

Hydrolytic Stability

The hydrolytic stability of the difluoroethyl group is a key consideration, especially if the compound is exposed to moisture in the presence of acids or bases. While C-F bonds are generally strong, the presence of two fluorine atoms on the same carbon can make the attached functional group susceptible to hydrolysis under certain conditions.

  • Hydrolysis of the Difluoroethyl Group: The difluoroethyl group may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding ketone. The electron-withdrawing nature of the pyridine ring could influence the rate of this process. Some difluoroalkyl ethers have been reported to readily hydrolyze during isolation or purification.[4] The hydrolytic stability of difluoroalkyl groups can be influenced by neighboring functionalities within the molecule.[5]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of this compound.

  • Photolytic Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to photolytic cleavage, which can generate radical intermediates and lead to the formation of debrominated species and other byproducts. This is a common degradation pathway for many brominated aromatic compounds.

The following diagram illustrates the key decision points for ensuring the stability of this compound.

G A Start: Receive/Synthesize This compound B Initial Purity Assessment (e.g., HPLC, GC, NMR) A->B C Store in Inert Atmosphere (Nitrogen or Argon) B->C D Protect from Light (Amber Vial) C->D E Refrigerate or Freeze (e.g., 2-8°C or -20°C) D->E F Monitor Purity Periodically E->F G Is Purity > Specification? F->G H Use in Application G->H Yes I Repurify or Discard G->I No H->F

Caption: Workflow for maintaining the stability of this compound.

Recommended Storage and Handling Conditions

Based on the inferred chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maximize the shelf-life of this compound:

ConditionRecommendationRationale
Temperature Long-term: Store at 2-8°C (refrigerated). For maximum stability, storage at -20°C (frozen) is advisable.Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative and hydrolytic degradation.
Light Protect from light by storing in an amber vial or a light-blocking outer container.Prevents photolytic cleavage of the C-Br bond.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents leakage and contamination.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These substances can promote decomposition of the pyridine ring and/or the difluoroethyl group.

Experimental Protocol: Establishing a Stability Profile

For critical applications in drug development and regulated environments, it is essential to establish a formal stability profile for this compound. This involves conducting a stability study under controlled conditions.

Objective

To determine the stability of this compound under long-term and accelerated storage conditions and to identify any significant degradation products.

Materials
  • This compound (at least three different batches if possible)

  • Amber glass vials with PTFE-lined caps

  • Stability chambers set to the conditions specified by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[6]

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

  • Validated stability-indicating analytical method

Methodology
  • Develop and Validate a Stability-Indicating Analytical Method:

    • A reversed-phase HPLC method with UV detection is often suitable for pyridine derivatives.[7][8]

    • The method must be able to separate the parent compound from potential degradation products.

    • Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to demonstrate the method's specificity.

  • Initiate the Stability Study:

    • Aliquots of this compound are placed in the amber vials and sealed.

    • The vials are placed in stability chambers under both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[9][10]

  • Time Points for Testing:

    • Accelerated Study: 0, 1, 3, and 6 months.[6]

    • Long-Term Study: 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Analysis at Each Time Point:

    • At each time point, a vial is removed from each storage condition.

    • The sample is analyzed using the validated stability-indicating method to determine the purity of this compound and to quantify any degradation products.

    • Physical appearance (e.g., color, clarity) should also be noted.

  • Data Analysis and Interpretation:

    • The purity of the compound is plotted against time for each storage condition.

    • The rate of degradation can be calculated, and a shelf-life can be proposed based on the time it takes for the purity to drop below a specified limit (e.g., 95%).

    • Significant changes in the accelerated study can indicate potential stability issues that may arise during long-term storage.

The following diagram outlines the experimental workflow for a stability study.

G A Start: High-Purity This compound B Develop & Validate Stability-Indicating Method (e.g., RP-HPLC) A->B C Aliquot into Vials (Inert Atmosphere) B->C D Place in Stability Chambers C->D E Long-Term Storage (25°C / 60% RH) D->E F Accelerated Storage (40°C / 75% RH) D->F G Test at Predetermined Time Points E->G F->G H Analyze Purity and Degradation Products G->H I Plot Purity vs. Time H->I J Determine Shelf-Life and Re-test Period I->J

Caption: Experimental workflow for conducting a stability study of this compound.

Conclusion

This compound is a valuable and versatile building block. By understanding its potential instabilities and adhering to the recommended storage and handling procedures, researchers can ensure the integrity of their starting material and the reliability of their experimental outcomes. For applications requiring a high degree of certainty regarding shelf-life, a formal stability study is the most robust approach. The principles and protocols outlined in this guide provide a comprehensive framework for the safe and effective use of this important fluorinated pyridine derivative.

References

Methodological & Application

Application Notes and Protocols: The Use of 5-Bromo-2-(1,1-difluoroethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Strategic Importance of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of fluorine and fluorinated motifs—such as high electronegativity, metabolic stability of the C-F bond, and the ability to modulate lipophilicity and pKa—are leveraged by medicinal chemists to enhance the efficacy, pharmacokinetic profile, and binding selectivity of therapeutic compounds.[1][2] Groups like trifluoromethyl (CF₃) and difluoromethyl (CF₂H) are frequently used to block metabolic hotspots or serve as bioisosteres for other functional groups.[1][3]

The 1,1-Difluoroethyl Motif: A Unique Bioisostere

The 1,1-difluoroethyl group, present in the title compound, is a particularly valuable moiety. It shares many beneficial properties with the more common difluoromethyl group, which is regarded as a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[2][4] This is because the C-H bond in the difluoromethyl group is sufficiently polarized by the adjacent fluorine atoms to act as a hydrogen bond donor, enhancing drug-target affinity and specificity.[2][3] The 1,1-difluoroethyl group retains this capability while introducing additional lipophilicity and steric bulk compared to a difluoromethyl group, offering a distinct tool for fine-tuning a molecule's properties.

5-Bromo-2-(1,1-difluoroethyl)pyridine: A Versatile Bifunctional Building Block

This compound is a heterocyclic building block that strategically combines the benefits of the difluoroethyl motif with the synthetic versatility of a brominated pyridine core.[5] Pyridine derivatives are ubiquitous in pharmaceuticals, known for their ability to engage in hydrogen bonding and their favorable solubility profiles.[6][7] The bromine atom at the 5-position serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.[8] This dual functionality makes it an ideal scaffold for generating diverse libraries of novel compounds for drug discovery programs.

Physicochemical Properties and Handling

This section provides key data for this compound for laboratory use.

PropertyValueSource
CAS Number 1256821-91-6[5][9]
Molecular Formula C₇H₆BrF₂N[5]
Molecular Weight 222.03 g/mol [5]
Appearance Varies; refer to supplierN/A
SMILES CC(C1=NC=C(C=C1)Br)(F)F[5]

Safety and Handling Precautions: This compound is classified with the signal word 'Warning' and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is the primary site for synthetic elaboration, making this building block exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry for their broad substrate scope and functional group tolerance.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the connection of the pyridine core to a wide range of aryl and heteroaryl fragments. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heterocyclic halides.[10][11] Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are often effective, providing a balance of reactivity and stability.[12][13] A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid partner for transmetalation.[12][14]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, boronic acid/ester, and base in a Schlenk flask prep2 Evacuate and backfill flask with inert gas (e.g., Argon) 3x prep1->prep2 prep3 Add anhydrous, degassed solvent(s) prep2->prep3 prep4 Add Palladium catalyst and ligand prep3->prep4 react Heat mixture to specified temperature (e.g., 80-100 °C) with vigorous stirring prep4->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 workup2 Perform aqueous workup and extract with organic solvent workup1->workup2 workup3 Dry organic layer, filter, and concentrate workup2->workup3 purify Purify by flash column chromatography workup3->purify

General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: This is a general starting protocol. Optimization of catalyst, base, and temperature may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition: Through a septum, add anhydrous, degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the pyridine).[10][14]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[10][12]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired coupled product.

Catalyst SystemBaseSolventTemp (°C)Notes
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)80High yields and short reaction times reported for similar bromo-heterocycles.[11][12]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95A classic, reliable system for a wide range of arylboronic acids.[10][14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110Buchwald ligand system, excellent for challenging or sterically hindered substrates.[10]
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Rationale: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are fundamental to a vast number of pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine.[17] The success of this transformation hinges on the selection of a suitable palladium precursor and a specialized, bulky, electron-rich phosphine ligand (e.g., Buchwald or Hartwig ligands), which facilitates the key reductive elimination step.[16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active palladium-amido complex.[15][18]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a glovebox or Schlenk line, add Pd precursor, ligand, and base to a dry reaction vessel prep2 Add this compound and the amine coupling partner prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene) prep2->prep3 react Seal vessel and heat mixture to specified temperature (e.g., 100-110 °C) with stirring prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Cool to room temperature monitor->workup1 workup2 Quench reaction carefully, dilute with solvent, and filter through Celite workup1->workup2 workup3 Perform aqueous workup, dry organic layer, and concentrate workup2->workup3 purify Purify by flash column chromatography workup3->purify

General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: This protocol requires strict adherence to anhydrous and anaerobic conditions as the catalysts and bases are air- and moisture-sensitive.[18]

  • Reaction Setup (Glovebox Recommended): In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution).

  • Reaction: Seal the tube tightly, remove from the glovebox, and place in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by LC-MS. Reactions are typically complete within 4-24 hours.[15]

  • Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.[15]

  • Extraction & Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Catalyst SystemBaseSolventTemp (°C)Notes
Pd(OAc)₂ / P(o-tol)₃NaOtBuToluene100A foundational catalyst system, effective for many secondary amines.[16]
Pd₂(dba)₃ / BINAPNaOtBuToluene100Bidentate ligand system, first to show reliable coupling for primary amines.[17]
Pd(OAc)₂ / XPhosCs₂CO₃ or K₃PO₄t-BuOH or Dioxane80-110A modern, highly active system with broad scope for aryl and heteroaryl halides.[16]

Medicinal Chemistry Insights: The Rationale for Use

The decision to incorporate this compound into a drug discovery campaign is driven by the unique and advantageous properties imparted by the difluoroethyl-pyridine core.

Modulating Physicochemical Properties: The difluoroethyl group is a powerful tool for modulating molecular properties. It can serve as a bioisosteric replacement for common hydrogen bond donors like hydroxyls and thiols, potentially improving binding affinity through novel interactions.[3] Furthermore, its introduction can enhance lipophilicity, which is crucial for membrane permeability and bioavailability, while simultaneously improving metabolic stability due to the strength of the C-F bond.[1][2]

Bioisosteres cluster_classic OH Hydroxyl (-OH) CF2H 1,1-Difluoroethyl (-CF₂CH₃) OH->CF2H Bioisosteric Replacement SH Thiol (-SH) SH->CF2H Bioisosteric Replacement NH Amine (-NHR) NH->CF2H Bioisosteric Replacement

The difluoroethyl group as a bioisostere for common pharmacophores.

Strategic Vector for Library Synthesis: The true power of this building block lies in its bifunctional nature. The difluoroethyl-pyridine core can be considered a stable "warhead" designed to interact with a biological target, while the C5-bromo position acts as a versatile "vector" for synthetic diversification. Using the robust cross-coupling protocols described above, researchers can rapidly generate large libraries of analogues, exploring the chemical space around the core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This parallel synthesis approach is highly efficient for developing structure-activity relationships (SAR) in lead optimization campaigns.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in drug discovery. It provides a direct route to novel chemical entities that benefit from the favorable physicochemical properties of a difluoroethylated pyridine core. The synthetic handle at the C5 position is perfectly suited for modern palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful reagent in the development of next-generation therapeutics.

References

Applications of 5-Bromo-2-(1,1-difluoroethyl)pyridine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of novel agrochemicals, offering a versatile platform for the synthesis of insecticides, fungicides, and herbicides.[1][2][3][4][5][6][7][8][9][10] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, into the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical.[6] 5-Bromo-2-(1,1-difluoroethyl)pyridine has emerged as a critical building block in this context. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and the influential difluoroethyl moiety, makes it a highly valuable intermediate for the synthesis of a new generation of crop protection agents.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into key synthetic transformations, providing detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions. Furthermore, we will present a representative synthesis of a hypothetical, yet structurally relevant, pyridyl-pyrazole insecticide to illustrate the practical utility of this versatile intermediate.

Key Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom at the 5-position of the pyridine ring is the primary site for synthetic elaboration, most commonly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine core to other key structural motifs.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[11][12] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common in agrochemicals.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for Suzuki couplings due to their ability to readily undergo oxidative addition with the aryl bromide.[11][12]

  • Base: A base, typically potassium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the synthesis of a hypothetical, yet representative, pyridyl-pyrazole structure, a common scaffold in modern insecticides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1256821-91-6222.031.01.0
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole761441-28-9208.061.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022.5 mL-

Step-by-Step Methodology:

  • To a flame-dried 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(1,1-difluoroethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridine.

Expected Yield: 75-90%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction is instrumental in synthesizing agrochemicals containing the important alkynyl functional group.

Causality of Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.[15]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.[13]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the synthesis of an aryl-alkynyl pyridine derivative, a structural motif found in some classes of insecticides.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1256821-91-6222.031.01.0
Phenylacetylene536-74-3102.131.11.1
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N) (anhydrous)121-44-8101.195 mL-
Tetrahydrofuran (THF) (anhydrous)109-99-972.1110 mL-

Step-by-Step Methodology:

  • To a flame-dried 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(1,1-difluoroethyl)-5-(phenylethynyl)pyridine.

Expected Yield: 80-95%

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

Suzuki_Miyaura_Coupling start This compound reagents Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O, 90°C start->reagents Suzuki-Miyaura Coupling boronic_ester Pyridyl-pyrazole Boronic Ester boronic_ester->reagents product 2-(1,1-difluoroethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridine reagents->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling start This compound reagents PdCl₂(PPh₃)₂ CuI, Et₃N THF, RT start->reagents Sonogashira Coupling alkyne Phenylacetylene alkyne->reagents product 2-(1,1-difluoroethyl)-5-(phenylethynyl)pyridine reagents->product

Caption: Workflow for Sonogashira Coupling.

Conclusion: A Versatile Building Block for Agrochemical Innovation

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its unique combination of a readily functionalizable bromine handle and the beneficial difluoroethyl group provides a robust platform for the synthesis of a diverse array of potential crop protection agents. The detailed protocols for Suzuki-Miyaura and Sonogashira couplings provided herein serve as a practical guide for researchers and scientists to effectively utilize this key intermediate in the discovery and development of next-generation agrochemicals. As the demand for more effective and environmentally benign pesticides continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(1,1-Difluoroethyl)pyridine Moiety in Drug Discovery

The introduction of fluorine-containing substituents into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-(1,1-difluoroethyl)pyridine motif, in particular, has garnered significant attention from researchers and drug development professionals. The gem-difluoroethyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, often leading to enhanced pharmacokinetic profiles and improved biological activity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the seamless integration of this valuable structural unit into diverse molecular architectures.[1][2] This document provides a comprehensive guide with detailed protocols for the successful Suzuki-Miyaura coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine with a variety of boronic acids and their derivatives.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle broadly consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle.[1]

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-B(OR)₂ / Base Ar-Pd(II)-R(L2) Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The electronic properties of this compound, an electron-deficient heteroaryl halide, necessitate careful selection of reaction parameters to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for a successful coupling. While numerous catalyst systems have been developed, for electron-deficient substrates like the target molecule, ligands that are both electron-rich and sterically bulky often provide the best results.[7][8]

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd(PPh₃)₄ A versatile and commonly used catalyst. Suitable for a range of couplings, though may require higher temperatures for challenging substrates.[9]2-5
Pd(dppf)Cl₂ Often provides excellent yields for heteroaryl couplings. The dppf ligand is known for its wide bite angle and electron-rich nature, which can stabilize the palladium center.[10][11]1-3
Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) A highly active catalyst system for challenging couplings, including those involving sterically hindered or electron-deficient partners.[12]0.5-2
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the transmetalation step by forming a more nucleophilic boronate species and can also influence the lifetime of the active catalyst.[1][6] For the coupling of this compound, a moderately strong inorganic base is generally recommended.

BaseSolvent CompatibilityNotes
K₂CO₃ Aqueous/organic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)A widely used, cost-effective, and reliable base for many Suzuki couplings.[13]
K₃PO₄ Dioxane, Toluene, THFA stronger base than carbonates, often effective for less reactive boronic acids or challenging substrates.[2][13]
Cs₂CO₃ Dioxane, Toluene, DMFA strong base that can be beneficial in difficult couplings, though it is more expensive.
Solvent Systems

The choice of solvent influences the solubility of reactants and the reaction temperature. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[13]

Solvent SystemTypical Ratio (v/v)Boiling Point (°C)
1,4-Dioxane / H₂O 4:1 to 10:1~101
Toluene / H₂O 4:1 to 10:1~85 (azeotrope)
DMF / H₂O 4:1 to 10:1~153

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Protocol_1_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid (1.2 equiv) - Pd(dppf)Cl₂ (2 mol%) - K₂CO₃ (2.0 equiv) start->reagents solvent Add Solvent: 1,4-Dioxane/H₂O (4:1) reagents->solvent degas Degas with N₂ or Ar (3 cycles) solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup: - Dilute with H₂O - Extract with EtOAc monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2. Workflow for the general Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For high-throughput synthesis or to accelerate reaction times, microwave irradiation can be a powerful tool.

Step-by-Step Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

  • Add a suitable solvent such as 1,4-dioxane/water (5:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inefficient catalyst system- Insufficiently active boronic acid- Low reaction temperature- Screen different palladium catalysts and ligands- Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃)- Increase the reaction temperature or use microwave heating
Protodeboronation of Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use a less aqueous solvent system- Use a more stable boronic ester (e.g., pinacol ester)- Monitor the reaction closely and stop it once the starting material is consumed
Homocoupling of Boronic Acid - Oxygen contamination- Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere
Dehalogenation of Starting Material - Certain catalyst/ligand combinations- Screen alternative catalyst systems

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 5-substituted-2-(1,1-difluoroethyl)pyridines. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity for a broad range of coupling partners. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the fields of pharmaceutical research and drug development.

References

Buchwald-Hartwig amination of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Amino-2-(1,1-difluoroethyl)pyridine via Buchwald-Hartwig Amination

Abstract

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry, as this scaffold is present in a multitude of clinically relevant molecules. Specifically, pyridines bearing fluorinated substituents, such as the 2-(1,1-difluoroethyl) group, offer unique metabolic stability and lipophilicity, making them highly desirable motifs in drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher classical methods.[1][2] This application note provides a detailed guide for the palladium-catalyzed amination of 5-Bromo-2-(1,1-difluoroethyl)pyridine. We delve into the mechanistic underpinnings of the reaction, offer guidance on parameter optimization for this electron-deficient substrate, and present a robust, step-by-step protocol for researchers in drug development and synthetic organic chemistry.

Mechanistic Rationale and Key Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3] The catalytic cycle, while nuanced based on the specific substrates and ligands, generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step.[6] For electron-deficient substrates like this compound, this step is generally facilitated, but the subsequent steps require careful catalyst selection. The use of bulky, electron-rich phosphine ligands is crucial as they stabilize the Pd(0) species and promote the oxidative addition step.[7][8]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic that it leads to side reactions.[9][10]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[4] Sterically hindered ligands are known to accelerate this step.[11]

Below is a diagram illustrating the generally accepted catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine Coordination OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->Amido_Complex + Base - Base-H⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Optimization of Reaction Parameters

The success of the amination on an electron-deficient substrate like this compound is highly dependent on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are the most common and cost-effective.[4] Pre-formed palladium precatalysts, which incorporate the phosphine ligand, often offer higher activity and reproducibility.[12]

  • Phosphine Ligand : This is arguably the most critical variable. The electron-withdrawing nature of the difluoroethyl group and the pyridine ring necessitates the use of highly active, bulky, and electron-rich biaryl monophosphine ligands.[7] Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated broad utility for challenging heteroaromatic substrates.[3][11][13] BrettPhos is particularly noted for its effectiveness in coupling primary amines.[3]

  • Base : Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful base often used with hindered substrates.[12]

  • Solvent : Anhydrous, non-polar aprotic solvents are standard. Toluene, 1,4-dioxane, and tert-butanol are frequently employed.[2][15] The choice of solvent can influence the solubility of the base and the catalytic intermediates, thereby affecting reaction rates.[9]

Table 1: Guideline for Screening Reaction Conditions
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Target Nucleophile
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene100Primary/Secondary Amines
2Pd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (2.0)Dioxane110Secondary Amines
3BrettPhos Pd G4 (2)BrettPhos (2)LiHMDS (1.5)t-BuOH100Primary Amines / Ammonia
4Pd(OAc)₂ (2)cataCXium® A (4)Cs₂CO₃ (2.0)Toluene110Anilines
5[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOtBu (1.5)Dioxane100Hindered Secondary Amines

This table provides starting points for optimization. Actual yields will vary based on the specific amine coupling partner.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine using a Pd(OAc)₂/RuPhos catalyst system.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried round-bottom flask)

Safety Precautions : This reaction should be performed in a well-ventilated fume hood. Palladium compounds are toxic and phosphine ligands can be air-sensitive and irritants. NaOtBu is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).

  • Inert Atmosphere : Seal the Schlenk tube and evacuate and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition : Add the amine (1.2 eq) followed by anhydrous toluene (to achieve a substrate concentration of ~0.1-0.2 M) via syringe.

  • Heating and Monitoring : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[16]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired 5-amino-2-(1,1-difluoroethyl)pyridine product.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a pre-catalyst or screen other Pd sources/ligands (e.g., BrettPhos).[5][12]
Insufficiently strong baseSwitch to a stronger base like LiHMDS, especially for less acidic amines.[12]
Low reaction temperatureIncrease the temperature in 10 °C increments (up to ~130 °C for toluene).
Side Product Formation Hydrodehalogenation (Br replaced by H)Ensure the reaction is strictly anhydrous. This side reaction can be promoted by moisture.
Catalyst decompositionLower the catalyst loading or temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 or greater).
Poor Reproducibility Impure reagents or solventUse freshly purchased, anhydrous solvents. Ensure the base is not degraded; purchase fresh or store carefully.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and modular route for the synthesis of 5-amino-2-(1,1-difluoroethyl)pyridine and its derivatives. The key to success with this electron-deficient heteroaromatic substrate lies in the rational selection of a bulky, electron-rich phosphine ligand, a suitable palladium source, and a strong, non-nucleophilic base. The protocol outlined herein, coupled with the provided optimization guidelines, offers a robust starting point for researchers to access this valuable class of compounds for applications in pharmaceutical and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines

In modern medicinal chemistry and materials science, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2] The strategic introduction of fluorine-containing substituents can profoundly enhance a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[3][4] The 1,1-difluoroethyl group, in particular, has garnered significant attention as it can act as a bioisostere for hydroxyl or thiol groups and serve as a lipophilic hydrogen bond donor, making it a valuable moiety in drug design.[3][5]

5-Bromo-2-(1,1-difluoroethyl)pyridine has emerged as a critical building block for accessing novel, highly functionalized molecules. Its utility stems from the presence of a reactive carbon-bromine bond at the 5-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions represent the most powerful and versatile methodologies for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in organic synthesis.[6][7]

This guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for leveraging this compound in several key palladium-catalyzed transformations.

Core Principles: Navigating the Reactivity of a Unique Substrate

The successful application of this compound in cross-coupling reactions requires an understanding of its unique electronic properties.

  • Electron-Deficient Nature : The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nature of the 2-(1,1-difluoroethyl) group. This electronic profile makes the C5-Br bond more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[2][8]

  • Catalyst Interaction : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. While this can sometimes be a productive step, it can also lead to catalyst inhibition or the formation of inactive complexes, effectively "poisoning" the catalyst.[8]

To overcome these challenges, the choice of catalyst system—specifically the palladium precursor and the ancillary ligand—is paramount. For electron-deficient substrates like this, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[8][9][10] These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and facilitate the final reductive elimination step to release the product and regenerate the catalyst.[8][10]

The General Palladium Catalytic Cycle

All reactions discussed herein proceed through a similar catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.[6][11]

Palladium Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln(X) OxAdd->PdII Trans Transmetalation (e.g., Suzuki) or Coordination/Insertion (e.g., Heck) PdII->Trans PdII_R2 R¹-Pd(II)Ln(R²) Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArX R¹-X (5-Bromo-2-(CHF₂)Py) ArX->OxAdd R2M R²-M (Coupling Partner) R2M->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the operational simplicity and the stability and low toxicity of the boronic acid coupling partners.[1][7][12]

Principle: This reaction couples the 5-bromo position of the pyridine with an organoboron reagent (e.g., an arylboronic acid or boronate ester) in the presence of a palladium catalyst and a base.[6][7]

Key Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ChoiceRationale & Causality
Substrate This compoundThe C-Br bond is sufficiently reactive for oxidative addition.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Pinacol EsterCommercially available, stable, and generally low toxicity. Esters can offer higher stability and solubility.
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)Common, air-stable precursors that are reduced in situ to the active Pd(0) species.[8]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination, crucial for electron-deficient substrates.[8][9]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃A base is essential for the transmetalation step. K₃PO₄ is often a good starting point for challenging couplings.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA protic co-solvent (water) is often necessary to facilitate the dissolution of the base and aid in transmetalation.[1][2]
Temperature 80–110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Detailed Protocol: Synthesis of 5-Aryl-2-(1,1-difluoroethyl)pyridine

Experimental Workflow start 1. Reagent Prep setup 2. Assemble Reaction (Inert Atmosphere) start->setup Add reagents to flask reaction 3. Heat & Stir (80-110 °C, 4-24h) setup->reaction Place in oil bath workup 4. Aqueous Workup (Dilute, Extract) reaction->workup Cool to RT purify 5. Purification (Column Chromatography) workup->purify Isolate crude product end 6. Characterization purify->end Obtain pure product

Caption: Standard workflow for a cross-coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[8][13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material) via syringe.[14]

  • Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).[15]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-(1,1-difluoroethyl)pyridine.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][16][17] This transformation is invaluable in pharmaceutical development where aryl amine motifs are prevalent.[13][18]

Principle: A palladium-catalyzed cross-coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.[16][17] For our substrate, this allows direct installation of an amine at the C5 position.

Key Parameters for Buchwald-Hartwig Amination
ParameterRecommended ChoiceRationale & Causality
Amine Partner Primary/Secondary Aliphatic or Aromatic AminesThe reaction scope is broad, but hindered amines may require more specialized catalyst systems.
Pd Precursor Pd₂(dba)₃ or Pre-formed Pd(0) precatalysts (e.g., XPhos Pd G3)Precatalysts offer improved stability and catalytic activity, often requiring lower loadings and milder conditions.
Ligand XPhos, RuPhos, or BrettPhosHighly active biarylphosphine ligands are essential for coupling with electron-deficient pyridines and activating the N-H bond of the amine.[10]
Base NaOt-Bu, LiHMDS, or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido complex.[17]
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are critical to prevent quenching of the strong base and other side reactions.
Temperature 80–110 °CElevated temperatures are generally needed to facilitate the reaction.
Detailed Protocol: Synthesis of 5-(Amino)-2-(1,1-difluoroethyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line techniques

Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox or under a strong counterflow of argon, add NaOt-Bu to a dry Schlenk tube.

  • Reagent Addition: Add this compound, the XPhos Pd G3 precatalyst, and a magnetic stir bar.

  • Solvent and Amine: Add anhydrous toluene, followed by the liquid amine via syringe. If the amine is a solid, it should be added in the previous step.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 2–12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[19][20] The resulting aryl alkynes are versatile intermediates for further synthetic transformations.

Principle: This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst to couple a terminal alkyne with the C5-Br bond.[19]

Key Parameters for Sonogashira Coupling
ParameterRecommended ChoiceRationale & Causality
Alkyne Partner Terminal Alkyne (Aryl or Alkyl)Must possess a terminal C-H bond for the reaction to proceed.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst for this transformation.[21]
Copper Co-catalyst Copper(I) Iodide (CuI)CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[19]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.
Solvent THF, DMF, or neat amine baseThe solvent must be able to dissolve all components. Often, the amine base itself serves as the solvent.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.[21]
Detailed Protocol: Synthesis of 5-(Alkynyl)-2-(1,1-difluoroethyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagents: Add anhydrous THF and Et₃N (e.g., 3:1 v/v ratio). Degas the solution by bubbling argon through it for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Additional Cross-Coupling Methodologies

The versatility of this compound extends to other important palladium-catalyzed reactions.

Heck Coupling
  • Principle: Couples the aryl bromide with an alkene (e.g., acrylates, styrenes) to form a substituted alkene.[6][22][23]

  • Key Reagents: Pd(OAc)₂, a phosphine ligand (or phosphine-free conditions), an organic base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF).[24]

  • Significance: Allows for the direct vinylation of the pyridine ring, creating valuable olefinic products.

Stille Coupling
  • Principle: Couples the aryl bromide with an organostannane (organotin) reagent.[11][19][25]

  • Key Reagents: Pd(PPh₃)₄ or Pd₂(dba)₃, a ligand, and an organostannane (e.g., R-SnBu₃). Often performed in an anhydrous, non-protic solvent like THF or dioxane.[25][26]

  • Significance & Caveat: The Stille reaction has a very broad scope and tolerance for functional groups.[26][27] However, organotin reagents are highly toxic and must be handled with extreme caution and appropriate personal protective equipment. Residual tin byproducts can also be difficult to remove.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: Many solvents used (Dioxane, Toluene, DMF) have specific health risks. Always consult the Safety Data Sheet (SDS) before use. Anhydrous solvents are often pyrophoric or react violently with water.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Organotin Reagents (Stille Coupling): These reagents are acutely toxic and environmentally hazardous. Strict safety protocols, including the use of dedicated glassware and waste disposal procedures, must be followed.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules relevant to the pharmaceutical and materials industries. A rational approach to palladium-catalyzed cross-coupling, grounded in an understanding of the substrate's electronic nature and the principles of catalyst and ligand selection, enables the efficient and predictable formation of a diverse range of C-C and C-N bonds. The protocols outlined in this guide serve as a robust starting point for researchers to unlock the full synthetic potential of this important intermediate.

References

Application Note: Optimizing Sonogashira Coupling Conditions for the Synthesis of 5-Alkynyl-2-(1,1-difluoroethyl)pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Sonogashira coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine with terminal alkynes. Pyridine derivatives containing alkynyl and fluoroalkyl moieties are of significant interest in medicinal chemistry.[2][3] However, the unique electronic properties of this substrate—specifically, the electron-deficient nature imparted by both the pyridine nitrogen and the 2-(1,1-difluoroethyl) group—present distinct challenges. This guide delves into the mechanistic underpinnings of the reaction, offers field-proven insights for overcoming these challenges, and provides two detailed, validated protocols for both classical copper-co-catalyzed and modern copper-free conditions.

Introduction: The Strategic Importance and Challenges

The Sonogashira reaction has become an indispensable tool for synthesizing conjugated enynes and arylalkynes, which are prevalent scaffolds in pharmaceuticals, natural products, and advanced materials.[1][4] The target substrate, this compound, is a valuable building block for introducing a difluoroethylated pyridine core into complex molecules. The difluoroethyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, making it a desirable feature in drug design.

However, the successful coupling of this substrate is not trivial. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the 2-(1,1-difluoroethyl) substituent. This electronic profile influences key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) center. While this step may be facilitated, the resulting palladium(II) intermediate can be less stable, and the overall catalytic turnover may be affected. Furthermore, the potential for catalyst inhibition by the pyridine nitrogen must be carefully managed. This guide provides the necessary strategic insights and detailed protocols to navigate these challenges effectively.

The Sonogashira Reaction: Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[5][6]

The Dual Catalytic Cycles (Pd/Cu Co-catalyzed)

The widely accepted mechanism involves two key metal catalysts working in concert.[5][7]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper acetylide species.[8] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu(I)X PdII_Aryl->CuX Regenerates Cu(I)X PdII_Alkynyl->Pd0 Product R¹-C≡CR² (Coupled Product) PdII_Alkynyl->Product Reductive Elimination ArylHalide R¹-X (Aryl Bromide) ArylHalide->Pd0 Oxidative Addition CuAcetylide Cu(I)-C≡CR² CuAcetylide->PdII_Aryl Enters Pd Cycle Alkyne H-C≡CR² (Terminal Alkyne) + Base Alkyne->CuX Acetylide Formation

Caption: Figure 1: Sonogashira Catalytic Cycles

Copper-Free Sonogashira Coupling

While effective, the use of copper can lead to a significant side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which complicates purification.[9][10] Copper-free protocols have been developed to circumvent this issue.[8][11] In these systems, the reaction relies solely on a palladium catalyst, often in combination with bulky, electron-rich phosphine ligands and a suitable base.[11] The mechanism is thought to involve the formation of a palladium-acetylide intermediate directly from the terminal alkyne, bypassing the copper acetylide formation step.[1] These conditions are often milder and more suitable for sensitive or valuable substrates where homocoupling is a major concern.[12]

Optimizing for an Electron-Deficient Heteroaryl Halide

The key to success is selecting conditions that accommodate the electronic nature of this compound.

  • Catalyst & Ligand Selection: For electron-deficient aryl bromides, standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with triphenylphosphine (PPh₃) are often effective starting points.[13][14] For more challenging couplings or in copper-free systems, more robust catalysts are required. Pre-catalysts featuring bulky, electron-rich phosphine ligands such as P(t-Bu)₃ are highly effective as they promote the oxidative addition step and stabilize the palladium intermediates.[5][11] N-Heterocyclic Carbene (NHC) palladium complexes are also excellent alternatives.[5][15]

  • Role of Copper (I): In the classical protocol, CuI is essential for activating the alkyne.[15] Its loading should be catalytic (typically 2-5 mol%). Excessive copper will promote significant Glaser homocoupling.

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[16] It serves to deprotonate the terminal alkyne and neutralize the H-X acid formed during the reaction. For copper-free conditions, a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like K₂CO₃ or Cs₂CO₃ may be required to facilitate the formation of the palladium acetylide.[17]

  • Solvent Choice: Anhydrous, degassed polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (ACN) are standard choices.[14][18] It is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote alkyne homocoupling.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and reagents handled under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol A: Classical Palladium/Copper Co-catalyzed Coupling

This protocol is a robust and widely applicable starting point, leveraging the dual catalytic system for efficient coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2.5 mol%), and Copper(I) iodide (CuI, 5.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF, approx. 0.2 M concentration relative to the aryl bromide). Add the terminal alkyne (1.2 eq) via syringe.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting bromide is complete (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-(1,1-difluoroethyl)pyridine.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is ideal for valuable alkynes or when alkyne homocoupling is a significant issue. It relies on a more active palladium catalyst system.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under inert atmosphere, add the Palladium source (e.g., (AllylPdCl)₂, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%). Add a small amount of solvent (DMF or Acetonitrile) and stir for 15 minutes at room temperature to form the active Pd(0) catalyst in situ.[11]

  • Reagent Addition: To the flask containing the active catalyst, add this compound (1.0 eq), the terminal alkyne (1.4 eq), and additional anhydrous, degassed solvent (to achieve approx. 0.2 M concentration).

  • Base Addition: Add the base (e.g., DABCO or Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction may require heating to 60-80 °C for complete conversion.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether.

  • Filtration and Extraction: Filter through Celite®. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Data Summary and Protocol Comparison

ParameterProtocol A: Pd/Cu Co-catalyzedProtocol B: Copper-FreeRationale & Field Insights
Pd Catalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)(AllylPdCl)₂ / P(t-Bu)₃ (2.5/10 mol%)Protocol B uses a more active, bulky ligand catalyst system necessary for efficient copper-free turnover.[11]
Co-catalyst CuI (5 mol%)NoneThe primary advantage of Protocol B is the elimination of copper, preventing Glaser homocoupling.[10]
Base Et₃N (2.5 eq)DABCO or Cs₂CO₃ (2.0 eq)A stronger base may be needed in copper-free systems to facilitate direct palladation of the alkyne.[11][17]
Alkyne Stoich. 1.2 eq1.4 eqA slight excess of alkyne is often used in copper-free reactions to drive the equilibrium towards product formation.[11]
Temperature Room Temp to 60 °CRoom Temp to 80 °CCopper-free reactions can sometimes require more thermal energy to achieve comparable rates.
Key Advantage Generally faster, well-established.Avoids alkyne homocoupling, simpler purification.Choice depends on the cost of the alkyne and tolerance for side products.
Key Limitation Potential for Glaser side-product.Can be slower, may require more optimization.For simple, inexpensive alkynes, Protocol A is often more economical.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of inert atmosphere. 2. Switch to a stronger base (e.g., DBU, K₂CO₃). 3. Increase temperature incrementally (e.g., to 60 °C, then 80 °C).
Recovery of Starting Bromide See "No or Low Conversion".See "No or Low Conversion". Consider a more active ligand like SPhos or XPhos.
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen contamination. 2. Excessive CuI loading.1. Improve inert atmosphere technique. 2. Reduce CuI loading to 1-2 mol% or switch to Protocol B (Copper-Free).
Formation of Dark Tar/Decomposition 1. Reaction temperature too high. 2. Unstable reagents or intermediates.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure purity of starting materials and solvents.

General Experimental Workflow

The following diagram outlines the logical progression of a Sonogashira coupling experiment, from initial planning to final analysis.

Workflow Plan 1. Planning & Stoichiometry (Select Protocol A or B) Setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) Plan->Setup Reagents 3. Reagent Addition (Solvent, Base, Substrates, Catalyst) Setup->Reagents Reaction 4. Reaction Execution (Stirring, Heating) Reagents->Reaction Monitor 5. Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Work-up & Extraction Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS, Purity) Purify->Analyze

References

Application Notes and Protocols for 5-Bromo-2-(1,1-difluoroethyl)pyridine in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic to modulate a molecule's physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, offers a unique combination of steric and electronic attributes that can significantly enhance the therapeutic potential of a lead compound.

5-Bromo-2-(1,1-difluoroethyl)pyridine is a versatile and highly valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The 2-(1,1-difluoroethyl) group, on the other hand, can serve as a lipophilic hydrogen bond donor and is a bioisostere for functionalities like hydroxyl, thiol, or amino groups, often leading to improved metabolic stability and enhanced binding affinity.[1] This combination of a reactive coupling site and a functionally significant fluorinated moiety makes this compound a key intermediate in the development of novel therapeutics.

This document provides detailed application notes and robust protocols for the utilization of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis. The following table summarizes the key data for this compound.

PropertyValueSource(s)
CAS Number 1256821-91-6
Molecular Formula C₇H₆BrF₂N
Molecular Weight 222.03 g/mol
Appearance Not explicitly stated, likely a solid or liquid
Boiling Point Not available
Melting Point Not available
Density Not available

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[2][3][4]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic and efficient construction of complex molecular architectures, a critical step in the synthesis of many APIs. The electron-withdrawing nature of the pyridine ring and the difluoroethyl group can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl structures. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including the 5-lipoxygenase-activating protein (FLAP) inhibitor AZD5718, which is under investigation for the treatment of coronary artery disease.[2][3][4][5][6] The synthesis of AZD5718 showcases a late-stage Suzuki coupling to introduce a pyridine-containing fragment, highlighting the industrial relevance of this transformation.

Suzuki_Mechanism

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Rationale: This protocol is based on established procedures for the Suzuki coupling of bromopyridines.[7][8] A common catalyst system is a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. The choice of a phosphine ligand is critical; for electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination. A base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly employed to facilitate the dissolution of both organic and inorganic reagents.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Schlenk flask or microwave vial

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-(1,1-difluoroethyl)pyridine.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful and direct route to synthesize aryl and heteroaryl alkynes. These motifs are valuable intermediates in organic synthesis and are present in various biologically active molecules. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.

Sonogashira_Workflow

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Rationale: This protocol is adapted from standard Sonogashira coupling procedures for aryl bromides. The use of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ is common, which is reduced in situ to the active Pd(0) species. Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the terminal alkyne and often as a solvent. Anhydrous and anaerobic conditions are important to prevent the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) (anhydrous, degassed)

    • Tetrahydrofuran (THF) (anhydrous, degassed)

    • Schlenk flask or sealed tube

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2 mL).

    • Add phenylacetylene (1.1 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)-2-(1,1-difluoroethyl)pyridine.

Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in a multitude of pharmaceuticals. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[6]

Buchwald_Hartwig_Catalytic_Cycle

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand and the base. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often employed to facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex. Anhydrous, aprotic solvents like toluene or dioxane are standard.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous, degassed)

    • Schlenk tube or sealed vial

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

    • Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).

    • Add morpholine (1.2 mmol) via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is generally complete within 6-18 hours.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a small amount of water.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-(2-(1,1-difluoroethyl)pyridin-5-yl)morpholine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates and APIs. Its strategic design, featuring a reactive bromine handle for cross-coupling and a bioactively significant difluoroethyl group, provides medicinal chemists with a valuable tool for lead optimization and the development of novel drug candidates. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust and adaptable starting points for the incorporation of this building block into diverse synthetic routes. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique properties of this compound to accelerate the drug discovery and development process.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aryl-2-(1,1-difluoroethyl)pyridine Scaffold

In contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design to enhance pharmacological profiles.[1][2] The 1,1-difluoroethyl group, in particular, has garnered significant interest. It can act as a lipophilic hydrogen bond donor and serves as a metabolically stable bioisostere for common functional groups like hydroxyls, thiols, or amines.[3][4][5] When appended to a pyridine core—a privileged scaffold in medicinal chemistry—it creates a building block of immense value.

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl-2-(1,1-difluoroethyl)pyridines. This transformation is a robust and versatile method for forging the critical carbon-carbon bond between the electron-deficient 5-bromo-2-(1,1-difluoroethyl)pyridine and a diverse range of arylboronic acids.[6][7][8] We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed and validated experimental protocol, and offer practical guidance for troubleshooting common challenges.

General Reaction Scheme:

General Reaction Scheme

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

Mechanism and Rationale for Component Selection

The Suzuki-Miyaura reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[9][10][11] Understanding this mechanism is crucial for optimizing the reaction for this specific, and sometimes challenging, substrate class.

The Catalytic Cycle

The reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step.[11] The electron-deficient nature of the pyridine ring generally facilitates this step.[10]

  • Transmetalation: The aryl group is transferred from the boronic acid to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of the difluoroethyl substituent on the pyridine ring introduce specific challenges and opportunities for optimization. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?

A1: Low conversion is a frequent challenge and can stem from several factors. The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing, which generally activates the aryl bromide for oxidative addition.[1][2] However, issues can still arise from:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it could be deactivated by oxygen.[3] Rigorous degassing of solvents and reagents is crucial.[4][5]

  • Inefficient Transmetalation: This step is often rate-limiting. The choice of base is critical for activating the boronic acid/ester.[6][7] For this electron-deficient substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[3][8]

  • Ligand Choice: The ligand must be able to facilitate both the oxidative addition and the reductive elimination steps. For electron-deficient pyridyl halides, bulky and electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or ferrocene-based ligands like dppf, are often successful.[3][9]

Q2: I am observing significant amounts of a side product where the bromine on my starting material is replaced by hydrogen. What is this, and how can I prevent it?

A2: This side reaction is known as dehalogenation.[10] It occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to release the dehalogenated pyridine.[10] This can be exacerbated by certain bases or solvents.

Minimization Strategies:

  • Choice of Base: Avoid amine bases or alcoholic solvents if dehalogenation is a significant issue, as they can be a source of hydride.[10]

  • Inert Atmosphere: Ensure a strictly inert atmosphere to prevent side reactions that can lead to catalyst decomposition and promote dehalogenation pathways.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that may favor side reactions.

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I address this?

A3: The decomposition of the boronic acid partner, known as protodeboronation, is a very common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][11] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[3][11]

Solutions:

  • Use Boronic Esters: Pinacol (BPin) or MIDA esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[3][4][10]

  • Milder Base: If using a particularly sensitive boronic acid, switching to a milder base like KF may be beneficial.[3]

  • Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3][12]

  • Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help compensate for some decomposition.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reaction.

Problem 1: Low Yield or No Reaction

A low yield is the most common issue. Follow this decision tree to diagnose and solve the problem.

troubleshooting_low_yield start Low Yield / No Reaction catalyst_check Is the catalyst system appropriate? start->catalyst_check Check Catalyst conditions_check Are reaction conditions optimal? start->conditions_check Check Conditions reagents_check Are the reagents stable and pure? start->reagents_check Check Reagents catalyst_inactive Potential Issue: Inactive Catalyst catalyst_check->catalyst_inactive No catalyst_solution Solution: 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄). 2. For Pd(II), ensure reducing conditions. 3. Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, Pd(dppf)Cl₂). catalyst_inactive->catalyst_solution conditions_issue Potential Issue: Suboptimal Conditions conditions_check->conditions_issue No conditions_solution Solution: 1. Increase temperature (80-110 °C). 2. Ensure rigorous degassing (freeze-pump-thaw). 3. Use appropriate solvent (e.g., Dioxane/H₂O, Toluene). conditions_issue->conditions_solution reagents_issue Potential Issue: Reagent Decomposition reagents_check->reagents_issue No reagents_solution Solution: 1. Use fresh boronic acid or a stable ester (BPin, MIDA). 2. Use a stronger, non-nucleophilic base (K₃PO₄, Cs₂CO₃). 3. Check purity of all starting materials. reagents_issue->reagents_solution

Caption: Troubleshooting decision tree for low yield.

Problem 2: Formation of Significant Side Products

The appearance of major impurities indicates competing reaction pathways.

Side Product: Homocoupling of Boronic Acid (Ar-Ar)
  • Cause: This is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.[5]

  • Solution:

    • Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly deoxygenated. Sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles is highly recommended.[4][13]

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[5]

Side Product: Dehalogenation (Ar-H)
  • Cause: As mentioned in the FAQ, this arises from a hydride source in the reaction mixture reacting with the palladium intermediate.[10]

  • Solution:

    • Solvent and Base Selection: Avoid using alcohol as a solvent or amine-based bases if dehalogenation is observed. Aprotic solvents like dioxane or toluene with carbonate or phosphate bases are generally preferred.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The electron-withdrawing nature of the 2-(1,1-difluoroethyl) group on the pyridine ring primarily accelerates the oxidative addition step. The challenge then often shifts to optimizing the transmetalation and reductive elimination steps.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Aryl Halide) pd_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OR)₂ (Boronic Ester) + Base pd_diaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product)

Caption: The Suzuki-Miyaura catalytic cycle.

Recommended Reaction Conditions

While every reaction requires specific optimization, the following table provides a robust starting point for the Suzuki coupling of this compound.

ComponentRecommendationRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ with SPhos/XPhos (1-4 mol%)Pd(dppf)Cl₂ is a reliable and air-stable precatalyst that has shown high efficacy.[9][14] Buchwald ligands (SPhos, XPhos) are excellent for challenging couplings, including those with electron-deficient heteroaryl halides.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)A stronger base is often required to facilitate the transmetalation of the electron-deficient boronic acid partner.[3][8] Ensure the base is finely powdered for better solubility and reactivity.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)A mixture of an organic solvent and water is standard.[15] The water is crucial for activating the boronic acid with the base.[3] The ratio can be optimized.
Boronic Reagent Arylboronic pinacol ester (1.2-1.5 equiv.)Pinacol esters offer superior stability against protodeboronation compared to boronic acids.[3][4] A slight excess drives the reaction to completion.[4]
Temperature 80 - 110 °CHeating is typically necessary to overcome the activation barriers of the catalytic cycle.[3][4]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and to minimize oxygen-induced side reactions like homocoupling.[4][5][16]

Experimental Protocol: General Procedure

This protocol provides a step-by-step methodology for a typical reaction.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[16]

  • Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

References

Technical Support Center: Purification of 5-Bromo-2-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 5-Bromo-2-(1,1-difluoroethyl)pyridine and its derivatives. As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount for the success of subsequent synthetic transformations and the reliability of biological or material property evaluations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related compounds.

The presence of a bromine atom, a difluoroethyl group, and a pyridine nitrogen imparts unique physicochemical properties to this molecule, which can present specific challenges during purification. This resource synthesizes established purification principles with insights specific to halogenated and fluorinated heterocyclic compounds to provide a robust framework for achieving high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before and during the purification process.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding pyridine precursor without the difluoroethyl group or the brominating agent.

  • Over-brominated species: Such as dibrominated pyridine derivatives.[1]

  • Positional isomers: If the bromination or other functionalization steps are not perfectly regioselective.

  • Byproducts from side reactions: For instance, if the difluoroethyl group is introduced via a reaction that is not completely selective, other related structures might form.

  • Residual solvents and reagents: From the reaction and initial work-up.

Q2: My this compound seems to be degrading on silica gel. Is this common and what can I do?

A2: Yes, this can be a concern. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to peak tailing, poor separation, or even degradation.[2] To mitigate this:

  • Deactivate the silica gel: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia to your mobile phase.[2]

  • Use a different stationary phase: Consider using deactivated silica gel, alumina (basic or neutral), or a polymer-based stationary phase.

  • Minimize contact time: Employ flash column chromatography to reduce the time the compound spends on the column.

Q3: I am observing defluorination of my compound during purification. What could be the cause?

A3: Fluorine atoms on a pyridine ring, especially at the 2- and 4-positions, can be susceptible to nucleophilic displacement (SNA-r reactions).[3][4] This can be triggered by:

  • Basic conditions: Strong bases can act as nucleophiles.

  • Nucleophilic solvents: Protic solvents like methanol or water, especially at elevated temperatures, can potentially lead to defluorination.

  • Certain impurities: If your crude product contains strong nucleophiles, they might react with your target compound during purification.

To avoid this, it is advisable to use non-nucleophilic bases for pH adjustments if needed and to be cautious with protic solvents, especially at high temperatures.

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: A good starting point for recrystallization is a solvent system where the compound is highly soluble when hot and poorly soluble when cold. For a moderately polar compound like this, consider:

  • Single solvent systems: Alcohols (ethanol, isopropanol) or esters (ethyl acetate).

  • Two-solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Common pairs include:

    • Hexane/Ethyl Acetate

    • Hexane/Dichloromethane

    • Ethanol/Water

Systematic solvent screening with a small amount of your crude material is the most effective way to identify the optimal recrystallization solvent.[5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common purification techniques in a question-and-answer format.

Column Chromatography

Issue 1: Poor separation of my target compound from a close-running impurity.

  • Question: I am running a flash column, but my desired product is co-eluting with an impurity. My TLC shows only a small difference in Rf. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The choice of eluent is critical. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.

      • Action: Try a less polar mobile phase to increase the retention time of both compounds, which may enhance separation. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try a 19:1 or even a 30:1 ratio.[2]

      • Action: Experiment with different solvent combinations. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.

    • Improve Column Packing and Dimensions:

      • Action: Ensure your column is packed uniformly using a slurry method to avoid channeling.[6] A longer, narrower column generally provides better resolution than a short, wide one.[2]

    • Reduce the Flow Rate:

      • Action: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.[2]

    • Dry Loading vs. Wet Loading:

      • Action: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully added to the top of your column. This often results in sharper bands and better separation.[7]

Workflow for Troubleshooting Poor Column Chromatography Separation

G start Poor Separation (Co-eluting spots) optimize_solvent Optimize Mobile Phase start->optimize_solvent column_params Adjust Column Parameters start->column_params flow_rate Reduce Flow Rate start->flow_rate loading_method Optimize Loading Method start->loading_method change_polarity Decrease Polarity (e.g., more hexane) optimize_solvent->change_polarity change_solvent Change Solvent System (e.g., Hex/Et2O instead of Hex/EtOAc) optimize_solvent->change_solvent end Improved Separation change_polarity->end change_solvent->end packing Ensure Uniform Packing (Slurry method) column_params->packing dimensions Use a Longer, Narrower Column column_params->dimensions packing->end dimensions->end flow_rate->end dry_load Use Dry Loading Technique loading_method->dry_load dry_load->end G start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success mother_liquor_chromatography Chromatograph Mother Liquor try_recrystallization:e->mother_liquor_chromatography:w recrystallization_success->column_chromatography No pure_product Pure Product recrystallization_success->pure_product Yes column_chromatography->pure_product mother_liquor_chromatography->pure_product

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine. As a challenging heterocyclic substrate, successful coupling requires careful consideration of the catalyst system, particularly the choice of ligand.

Section 1: Understanding the Substrate's Unique Reactivity

This section addresses the inherent properties of this compound and how they impact cross-coupling reactions.

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling?

A1: The reactivity of this substrate is governed by a combination of electronic and steric factors, which present unique challenges for catalyst selection.

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen atom is electronegative, reducing the electron density of the aromatic ring system. This can make the initial oxidative addition of the C-Br bond to the Pd(0) center more facile compared to electron-rich aryl bromides.

  • Strongly Electron-Withdrawing 2-Substituent: The 1,1-difluoroethyl group (-CF₂CH₃) is a potent electron-withdrawing group. This further depletes the ring's electron density, enhancing the electrophilicity of the C-Br bond.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst but may also lead to the formation of off-cycle, inactive complexes, thereby inhibiting catalytic turnover.[1] Bulky ligands are essential to sterically shield the palladium center and disfavor this inhibitory binding.

sub This compound n_atom Potential Catalyst Inhibition Site sub->n_atom Pyridine Nitrogen cf2_group Increases Ring's Electrophilicity sub->cf2_group Electron-Withdrawing Group (-CF₂CH₃) cbr_bond Activated for Oxidative Addition sub->cbr_bond C-Br Bond (Coupling Site) inhibition_note inhibition_note n_atom->inhibition_note Lone pair can bind to Pd, requiring bulky ligands to prevent catalyst deactivation. start Start: Define Desired Cross-Coupling Reaction reaction_type What type of bond are you forming? start->reaction_type cc_bond C-C Bond Formation (e.g., Suzuki, Sonogashira) reaction_type->cc_bond C-C cn_bond C-N Bond Formation (Buchwald-Hartwig) reaction_type->cn_bond C-N ligand_class_cc Primary Choice: Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., XPhos, SPhos) cc_bond->ligand_class_cc ligand_class_cn Primary Choice: Specialized Bulky Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) cn_bond->ligand_class_cn alternative Alternative/Troubleshooting: N-Heterocyclic Carbene (NHC) Ligands for Enhanced Stability ligand_class_cc->alternative If catalyst decomposition occurs ligand_class_cn->alternative If catalyst decomposition occurs

References

Effect of base and solvent on the reactivity of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-(1,1-difluoroethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile building block. The unique electronic nature of this substrate presents both opportunities and challenges, and this guide aims to help you navigate them effectively.

Part 1: Frequently Asked Questions (FAQs) & Reactivity Profile

This section addresses common initial questions regarding the properties and expected reactivity of this compound.

Question: What are the key structural features of this compound and how do they influence its reactivity?

Answer: The reactivity of this molecule is dominated by the interplay of three key features:

  • Pyridine Ring: As a heteroaromatic system, the pyridine nitrogen is electron-withdrawing, making the ring generally electron-deficient compared to benzene. This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4/C6 positions.[1]

  • Bromine at C5: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. It serves as an excellent leaving group for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2]

  • 2-(1,1-difluoroethyl) Group: This is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C2 position significantly enhances the electron-deficient nature of the pyridine ring. This has two major consequences:

    • It increases the electrophilicity of the C-Br bond, which can facilitate the oxidative addition step in palladium-catalyzed reactions, often making the substrate more reactive than its non-fluorinated analogs.[3][4]

    • It further activates the ring for potential SNAr reactions, although the primary reactive handle remains the C5-bromine for cross-coupling.

Question: Which reaction types are most common for this substrate?

Answer: Given its structure, this compound is almost exclusively used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds at the C5 position. The most common and effective transformations are:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.[5]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines.[6][7]

Question: Is the bromine at C5 susceptible to Nucleophilic Aromatic Substitution (SNAr)?

Answer: No, this is highly unlikely under typical SNAr conditions. SNAr reactions on pyridine rings are most favorable at the C2, C4, and C6 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[8] The bromine is at the C5 position (meta to the nitrogen), which is not electronically activated for this type of substitution. Any observed substitution reaction will almost certainly proceed via a metal-catalyzed pathway.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific troubleshooting advice in a Q&A format for the most common experimental challenges.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when a reaction fails or gives low yields.

G start Low / No Product Yield reagents 1. Check Reagent Quality start->reagents conditions 2. Evaluate Reaction Conditions start->conditions catalyst 3. Investigate Catalyst System start->catalyst side_reactions 4. Identify Side Reactions start->side_reactions reagent_purity Purity of Starting Material & Coupling Partner? reagents->reagent_purity reagent_dry Are Solvents & Reagents Anhydrous? reagents->reagent_dry cond_base Is the Base Correct / Sufficiently Strong? conditions->cond_base cond_solvent Is the Solvent Appropriate (Polarity / Degassed)? conditions->cond_solvent cond_temp Is the Temperature Optimal? conditions->cond_temp cat_active Is the Catalyst/Precatalyst Active? catalyst->cat_active cat_ligand Is the Ligand Appropriate for the Coupling? catalyst->cat_ligand cat_loading Is Catalyst Loading Sufficient? catalyst->cat_loading side_dehalo Debromination Observed? side_reactions->side_dehalo side_homo Homocoupling Observed? side_reactions->side_homo

Caption: General troubleshooting workflow for cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Question: My Suzuki reaction has stalled or gives low yield. Which base and solvent should I be using?

Answer: The choice of base and solvent is critical and interdependent. For an electron-deficient substrate like this, a common starting point is a moderately strong inorganic base with a polar aprotic solvent system.

  • Base Selection: Weak bases like Na₂CO₃ can be effective, but stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more reliable, especially with less reactive boronic acids.[9][10] The base has multiple roles: it facilitates the transmetalation step by forming a more nucleophilic boronate species and participates in the formation of the active palladium catalyst.[11]

  • Solvent Selection: A mixture of an ethereal solvent like 1,4-dioxane or DME with water (e.g., 4:1 ratio) is a standard choice.[12][13] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate. For challenging couplings, anhydrous polar aprotic solvents like DMF or NMP can be used with bases like K₃PO₄, but rigorous degassing is essential.

Troubleshooting Tip: If your reaction stalls with Na₂CO₃, switch to a stronger base like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often highly effective due to the high solubility of its salts and its ability to accelerate reductive elimination.

Question: I am observing significant protodeborylation of my boronic acid and debromination of my starting material. How can I fix this?

Answer: These are two common side reactions that point towards issues with your base, water content, and temperature.

  • Protodeborylation (Boronic Acid Decomposition): This is often exacerbated by excessive water, high temperatures, and prolonged reaction times, especially with heteroaryl boronic acids.[14]

    • Solution: Use a base like K₃PO₄ instead of carbonates, as it is less hydrolytically basic. Minimize the amount of water in the solvent system or switch to anhydrous conditions with a base like KF. Using a boronic ester (e.g., a pinacol ester) instead of the acid can also significantly increase stability.[15]

  • Debromination (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It is often caused by a base that is too strong or impurities in the reagents/solvents that can act as a proton source.[15]

    • Solution: Ensure your solvent is rigorously degassed and anhydrous if possible. Lowering the reaction temperature can disfavor this pathway. Sometimes, a weaker base or a different palladium ligand can resolve the issue.

B. Sonogashira Coupling

Question: My Sonogashira reaction is sluggish and my catalyst is decomposing into palladium black. What is causing this?

Answer: Catalyst decomposition (formation of palladium black) is a sign of an unstable catalytic species, often caused by high temperatures or an inappropriate solvent.[16] The sluggishness of the reaction with an aryl bromide compared to an iodide is expected and often requires more forcing conditions.[17][18]

  • Solvent Choice: A common cause of catalyst decomposition is the solvent. While THF is sometimes used, it can promote the formation of palladium black.[16] A more robust choice is often an amine solvent like triethylamine (TEA) or diisopropylamine (DIPA), which also serve as the base. Alternatively, a polar aprotic solvent like DMF can be used, but it must be high purity and well-degassed.[18]

  • Temperature: Aryl bromides typically require higher temperatures (50-100 °C) for efficient oxidative addition compared to aryl iodides.[18] However, excessively high temperatures can accelerate catalyst decomposition. Find the lowest effective temperature for your specific substrate combination.

  • Ligand: If using a catalyst like PdCl₂(PPh₃)₂, the triphenylphosphine ligand may not be robust enough. Consider a more electron-rich and bulky ligand, or a pre-catalyst designed for challenging couplings.

Question: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can my choice of base and solvent prevent this?

Answer: Glaser coupling is a copper-catalyzed side reaction that is highly dependent on the presence of oxygen.[16][17]

  • Strictly Anaerobic Conditions: This is the most critical factor. Your base and solvent must be rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or extensive sparging with argon/nitrogen). Maintaining a positive inert gas atmosphere is mandatory.[17]

  • Base/Solvent System: Using the amine base (TEA or DIPA) as the solvent often helps to create a highly reducing environment that minimizes both oxygen contamination and copper(I) oxidation.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, the best solution is to switch to a copper-free Sonogashira protocol. These methods often require a specific palladium catalyst/ligand system and may use a different base, but they completely eliminate the possibility of Glaser coupling.[17]

C. Buchwald-Hartwig Amination

Question: My amination reaction is failing. Is my base not strong enough, and how does the solvent polarity play a role?

Answer: The base in a Buchwald-Hartwig amination has a very specific role: to deprotonate the amine after it has coordinated to the palladium(II) center, forming the key palladium-amido complex that undergoes reductive elimination.[7] This requires a strong, non-nucleophilic base.

  • Base Selection: A strong base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[19] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, but weaker bases like carbonates are generally ineffective.[15]

  • Solvent Polarity: The choice of solvent is critical and depends on the base.

    • With an anionic base like NaOtBu, a nonpolar solvent like toluene or dioxane is preferred.[20][21] In a nonpolar environment, the base's primary role is to deprotonate the palladium-amine complex, as forming new charges is disfavored.[20]

    • Using a polar solvent like DMF with an anionic base can be detrimental. The polar solvent can cause the bromide to dissociate from the palladium center, allowing the base to coordinate instead, forming an overly stable resting state that shuts down catalysis.[20][21]

Troubleshooting Tip: If your reaction is not working in a polar solvent like DMF, switch to toluene or dioxane. If using a weaker base like K₃PO₄ fails, switch to NaOtBu. Always ensure the base is fresh and handled under an inert atmosphere, as it is highly hygroscopic.

Part 3: Data Summary & Experimental Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (if separate)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%)-K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-TEA or DIPATEA or DMF60-100
+ CuI (1-5%)
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos, RuPhos (2-4%)NaOtBu (1.5)Toluene or Dioxane80-110

Note: These are general starting points. Optimization is often required for specific coupling partners.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

2. Solvent Addition and Degassing:

  • Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Seal the vessel and thoroughly degas the mixture. This is critical and can be done by bubbling argon or nitrogen through the solution for 20-30 minutes or by subjecting the mixture to 3-4 freeze-pump-thaw cycles.

3. Reaction Execution:

  • After degassing, place the sealed reaction vessel in a preheated oil bath or heating block at 90 °C.

  • Stir the reaction vigorously for the prescribed time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Mechanistic Visualizations

G cluster_cycle Suzuki Catalytic Cycle cluster_base Role of Base (B⁻) pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oa Ar-Br transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ oa->transmetal Ar'B(OR)₃⁻ re Reductive Elimination transmetal->re re->pd0 Ar-Ar' boronic Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic->boronate + B⁻, H₂O boronate->transmetal Activates Boron for Transmetalation

Caption: Role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[11]

Part 5: References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. --INVALID-LINK--

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534–1544, 2008. --INVALID-LINK--

  • I. U. Khan et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," Molecules, vol. 22, no. 2, p. 190, 2017. --INVALID-LINK--

  • BenchChem, "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine," BenchChem, 2025. --INVALID-LINK--

  • Y. Sunesson, E. Limé, S. O. Nilsson Lill, R. E. Meadows, and P.-O. Norrby, "Role of the Base in Buchwald–Hartwig Amination," The Journal of Organic Chemistry, vol. 79, no. 24, pp. 11961–11969, 2014. --INVALID-LINK--

  • Wikipedia contributors, "Suzuki reaction," Wikipedia, The Free Encyclopedia, 2023. --INVALID-LINK--

  • BenchChem, "Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes," BenchChem, 2025. --INVALID-LINK--

  • BenchChem, "Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions," BenchChem, 2025. --INVALID-LINK--

  • Y. Sunesson, E. Limé, S. O. Nilsson Lill, R. E. Meadows, and P.-O. Norrby, "Role of the base in Buchwald-Hartwig amination," PubMed, 2014. --INVALID-LINK--

  • BenchChem, "Troubleshooting low reactivity in Sonogashira coupling reactions," BenchChem, 2025. --INVALID-LINK--

  • BenchChem, "Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine," BenchChem, 2025. --INVALID-LINK--

  • Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, 2023. --INVALID-LINK--

  • BenchChem, "Technical Support Center: Troubleshooting Sonogashira Coupling with 5-Bromo-1-pentyne," BenchChem, 2025. --INVALID-LINK--

  • M. G. Vetica, F. R. L. Lezcano, and S. A. Barata, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles," Molecules, vol. 20, no. 12, pp. 21473–21486, 2015. --INVALID-LINK--

  • Reddit, "Sonogashira troubleshooting help needed," r/Chempros, 2020. --INVALID-LINK--

  • BenchChem, "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine," BenchChem, 2025. --INVALID-LINK--

  • I. U. Khan et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," PMC, 2017. --INVALID-LINK--

  • Vapourtec, "Aromatic Substitution | Flow Reactions," Vapourtec Flow Chemistry. --INVALID-LINK--

  • BenchChem, "Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine," BenchChem, 2025. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD., "Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine," NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. --INVALID-LINK--

  • K. A. Black, A. M. H. Granger, and J. D. Rector, "Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes," PMC, 2021. --INVALID-LINK--

  • S. M. T. Al-Hassan, M. A. Ali, and A. A. Al-Warthan, "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology, vol. 9, no. 20, pp. 5567–5597, 2019. --INVALID-LINK--

References

Technical Support Center: Managing Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling side products. By understanding the mechanistic underpinnings of these side reactions, you can strategically modify your experimental conditions to maximize the yield of your desired cross-coupled product and simplify purification.

This center is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented Q&A section to quickly diagnose and solve issues observed in your reactions.

  • Frequently Asked Questions (FAQs): A deeper dive into the chemical principles, offering a foundational understanding of why homocoupling occurs and how different reaction parameters influence its formation.

Part 1: Troubleshooting Guide

This section is designed for immediate, hands-on problem-solving. Identify the issue you are facing from the questions below to find probable causes and actionable solutions.

Q1: I'm observing a significant amount of boronic acid homocoupling (Ar¹-Ar¹) in my crude reaction mixture. What is the most likely cause and my first step to fix it?

Probable Cause: The most common culprit for boronic acid homocoupling is the presence of oxygen.[1][2][3] Oxygen can either react with the Pd(0) catalyst to form Pd(II) species or participate in an oxo-palladium pathway, both of which can mediate the dimerization of your boronic acid.[2][4] This side reaction consumes your nucleophile and catalyst, reducing the yield of the desired product.

Immediate Action: Implement Rigorous Deoxygenation.

Your first and most critical step is to ensure your reaction is truly anaerobic. Standard inert gas blanketing is often insufficient to remove all dissolved oxygen.

Protocol 1: Rigorous Reaction Degassing
  • Setup: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) with the solid reagents (aryl halide, boronic acid, base, and catalyst/ligand) under a positive pressure of an inert gas like argon or nitrogen.

  • Solvent Addition: Add your solvent(s) via cannula or syringe. The solvents themselves should be degassed beforehand by sparging with an inert gas for 15-30 minutes.

  • Subsurface Sparge: Insert a long needle connected to the inert gas line so that it is below the surface of the liquid. Bubble the inert gas through the stirred reaction mixture for at least 15-20 minutes. This is far more effective at removing dissolved oxygen than simply purging the headspace.[2]

  • Maintain Atmosphere: After sparging, remove the long needle and maintain a positive pressure of the inert gas for the duration of the reaction.

Q2: I've thoroughly degassed my reaction, but boronic acid homocoupling persists. What other parameters should I investigate?

Probable Cause: If oxygen is not the issue, the problem may lie with your catalyst system or other reaction conditions promoting the formation of reactive Pd(II) species. Using a Pd(II) precatalyst (like Pd(OAc)₂) without efficient reduction to the active Pd(0) state can lead to a stoichiometric homocoupling reaction where two boronic acid molecules are coupled, and Pd(II) is reduced to Pd(0).[1][2]

Solutions to Investigate:

  • Switch to a Pd(0) Precatalyst: Using a well-defined Pd(0) source such as Pd(PPh₃)₄ can bypass the problematic in-situ reduction step.[5]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent can facilitate the formation of the active Pd(0) catalyst without interfering with the main cycle. Potassium formate (KCOOH) has been shown to be highly effective at suppressing homocoupling by minimizing the concentration of free Pd(II).[2][6]

  • Evaluate Your Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) are crucial.[7][8] They accelerate the rate-determining oxidative addition and the final reductive elimination steps of the desired cross-coupling pathway.[8][9] This helps the main catalytic cycle outcompete the homocoupling side reaction.[5][7]

Q3: My main byproduct is the homocoupling of my aryl halide (Ar²-Ar²). What causes this and how can I prevent it?

Probable Cause: Aryl halide homocoupling is less common than boronic acid homocoupling but can occur, particularly with highly reactive aryl halides (e.g., iodides) or under forcing conditions. The mechanism is complex but can involve the formation of a diarylpalladium(II) intermediate (Ar²-Pd(II)-Ar²) followed by reductive elimination.

Solutions to Investigate:

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to unstable palladium species that are more prone to side reactions. Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the ligand type (monodentate vs. bidentate).[10]

  • Lower the Reaction Temperature: Excessive heat can lead to catalyst degradation and undesired side pathways. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[7][11]

  • Change the Base or Solvent: The reaction medium can significantly influence catalyst stability and reactivity. A different base or solvent system may disfavor the pathway leading to aryl halide homocoupling.[12][13][14]

Part 2: Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the chemical principles governing homocoupling side reactions.

Q4: What are the primary mechanistic pathways for boronic acid homocoupling?

There are two widely accepted primary mechanisms for boronic acid homocoupling in Suzuki reactions:

  • The Pd(II)-Mediated Pathway: This pathway is prominent when a Pd(II) precatalyst is used or when the active Pd(0) catalyst is oxidized by residual oxygen.[3] In this process, two molecules of the boronic acid transmetalate with a Pd(II) center. The resulting diarylpalladium(II) species then undergoes reductive elimination to form the homocoupled product and Pd(0).[1] This pathway essentially "wastes" the Pd(II) precatalyst in a stoichiometric side reaction.

  • The Oxo-Palladium Pathway (Aerobic Conditions): In the presence of oxygen, a Pd(0) species can form a palladium(II) peroxo complex.[4] This complex reacts with the boronic acid to generate an oxo-palladium intermediate, which then facilitates the coupling with a second boronic acid molecule.[4][15][16]

The diagram below illustrates the desired Suzuki catalytic cycle versus the parasitic homocoupling pathway mediated by Pd(II).

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homo Parasitic Homocoupling Cycle pd0 LₙPd(0) oa Oxidative Addition pd0->oa Ar²-X pd2_aryl Ar²-Pd(II)-X oa->pd2_aryl tm Transmetalation pd2_aryl->tm Ar¹B(OH)₂ + Base pd2_diaryl Ar¹-Pd(II)-Ar² tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Ar¹-Ar² (Product) pd2_source Pd(II) Source (e.g., Pd(OAc)₂, O₂ oxidation) tm1 Transmetalation 1 pd2_source->tm1 Ar¹B(OH)₂ pd2_mono_b Ar¹-Pd(II)-X tm1->pd2_mono_b tm2 Transmetalation 2 pd2_mono_b->tm2 Ar¹B(OH)₂ pd2_di_b Ar¹-Pd(II)-Ar¹ tm2->pd2_di_b re_homo Reductive Elimination pd2_di_b->re_homo pd0_homo LₙPd(0) re_homo->pd0_homo Ar¹-Ar¹ (Byproduct) caption Suzuki Cycle vs. Homocoupling Pathway

Fig 1. Suzuki Cycle vs. Homocoupling Pathway
Q5: How does the choice of base affect homocoupling?

The base is critical for activating the boronic acid for transmetalation, but an improper choice can promote side reactions.[11][17]

  • Protodeboronation: Strong bases (like NaOH or KOtBu) in the presence of a proton source (like water) can accelerate protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1][10][11] This destroys the nucleophile. While not homocoupling, it's a major competing side reaction.

  • Catalyst Degradation: Very strong bases can sometimes promote the degradation of the palladium catalyst or ligands, leading to the formation of palladium black and a loss of activity.

Generally, moderately weak inorganic bases are preferred. Potassium phosphate (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) often provide the best balance, being strong enough to facilitate transmetalation without causing excessive protodeboronation or other side reactions.[8][11][17]

BaseTypical pKa (of conjugate acid)Common Usage & CharacteristicsImpact on Homocoupling
K₃PO₄ ~12.3Widely used, good for sensitive substrates. Anhydrous conditions possible.[11]Generally low. Favors the desired cross-coupling.[5]
Cs₂CO₃ ~10.3Highly effective, often increases reaction rates due to solubility and cation effects.Can be very effective, but cost is a factor.
K₂CO₃ ~10.3Common, inexpensive, often used in aqueous mixtures.[17]Generally low, but can promote protodeboronation if conditions are too harsh.
KOtBu ~19Very strong base.High risk of promoting protodeboronation and other side reactions. Use with caution.
NaOH ~15.7Strong, inexpensive, but can be too harsh for delicate substrates.High risk of promoting protodeboronation.
Q6: Can boronic acid stability influence the extent of homocoupling?

Absolutely. The stability of the organoboron reagent is a key factor. Boronic acids, particularly electron-deficient or some heteroaryl boronic acids, can be prone to decomposition via pathways like protodeboronation.[1][10] When the boronic acid degrades, it can alter the stoichiometry of the reaction and potentially favor side reactions.

To mitigate this, consider using more stable boronic acid derivatives:

  • Pinacol Esters (BPin): These are significantly more stable to protodeboronation and provide a slow, controlled release of the boronic acid into the catalytic cycle.[5]

  • MIDA Boronates: These offer exceptional stability and are often used in complex molecule synthesis where slow, controlled release is paramount.[5]

The use of these more stable derivatives can suppress side reactions by maintaining a low, steady concentration of the active boronic acid species.[5]

Q7: What is a logical workflow for troubleshooting homocoupling?

When faced with significant homocoupling, a systematic approach is the most effective way to solve the problem. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated (e.g., subsurface sparging)? start->check_o2 implement_degas Action: Implement rigorous degassing protocol (Protocol 1). check_o2->implement_degas No check_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? check_o2->check_catalyst Yes re_evaluate Re-run and evaluate. implement_degas->re_evaluate end Problem Resolved re_evaluate->end switch_catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) OR add a mild reducing agent (e.g., KCOOH). check_catalyst->switch_catalyst Yes check_ligand Is the ligand sufficiently bulky and electron-rich (e.g., Buchwald-type)? check_catalyst->check_ligand No switch_catalyst->re_evaluate switch_ligand Action: Screen bulky biarylphosphine ligands (SPhos, XPhos, etc.). check_ligand->switch_ligand No check_conditions Are reaction conditions (base, temp) too harsh? check_ligand->check_conditions Yes switch_ligand->re_evaluate optimize_conditions Action: Screen milder bases (K₃PO₄) and lower the temperature. check_conditions->optimize_conditions Yes check_conditions->end No optimize_conditions->re_evaluate caption Troubleshooting Workflow for Homocoupling

Fig 2. Troubleshooting Workflow for Homocoupling

References

Technical Support Center: Regioselectivity in Substituted Bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in reactions involving substituted bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the positional outcome of your reactions. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in cross-coupling reactions of poly-substituted bromopyridines?

Regioselectivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a result of a delicate interplay between electronic effects, steric hindrance, and the specifics of the catalytic system.

  • Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates oxidative addition of the palladium catalyst to a C-Br bond. The position of the bromine atom and other substituents significantly influences the electrophilicity of the carbon center. Often, the C-Br bond at a more electron-deficient position (e.g., C2 or C6) is more reactive.[1][2]

  • Steric Effects: Bulky substituents adjacent to a bromine atom can hinder the approach of the catalyst, favoring reaction at a less sterically encumbered position.[3][4][5] This is a critical consideration when designing a synthesis, as the steric profile of both the bromopyridine and the coupling partner can impact the outcome.

  • Catalyst and Ligand System: This is arguably the most influential factor that can be experimentally controlled. The choice of ligand on the palladium catalyst can dramatically alter the regiochemical outcome. For instance, traditional phosphine ligands like PPh₃ might favor one regioisomer, while bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) can lead to the opposite selectivity.[1][6] The ligand-to-metal ratio can also be a critical parameter to tune.[1][6]

Q2: I'm observing the "conventional" C2-selectivity in my reaction with a 2,4-dibromopyridine. How can I promote reaction at the C4-position?

Achieving "unconventional" C4-selectivity often requires moving away from traditional catalyst systems. Here are some strategies:

  • Ligand Modification: Switching from standard ligands like PPh₃ to bulkier, more electron-donating ligands can favor the C4-position. For example, the use of hindered N-heterocyclic carbene (NHC) ligands like IPr has been shown to promote C4-selective Suzuki-Miyaura couplings of 2,4-dichloropyridine.[6] Similarly, certain phosphine ligands such as P(tBu)₃ and Xantphos have demonstrated C4-selectivity.[6]

  • Catalyst Speciation: The aggregation state of the palladium catalyst can influence selectivity. Multinuclear palladium clusters and nanoparticles have been shown to switch the arylation site-selectivity from C2 to C4 in the cross-coupling of 2,4-dibromopyridine.[1][7] This can sometimes be influenced by the palladium precursor and the ligand-to-palladium ratio.[1][6]

  • Reaction Conditions: The choice of base and solvent can also play a role. For instance, in some systems, the cation of the base has been observed to affect the site-selectivity.[7]

Q3: What is Directed ortho-Metalation (DoM), and how can I use it to functionalize a bromopyridine with high regioselectivity?

Directed ortho-Metalation (DoM) is a powerful technique for the deprotonation and subsequent functionalization of the position ortho to a directing metalation group (DMG).[8][9] The DMG, which contains a heteroatom, coordinates to an organolithium base, directing the deprotonation to the adjacent position.

For bromopyridines, a common challenge is that organolithium reagents can undergo nucleophilic addition to the electron-deficient pyridine ring.[10] To circumvent this, the choice of the organolithium reagent and reaction conditions is critical. Using lithium amide bases like lithium diisopropylamide (LDA) or mixed-metal superbases (e.g., nBuLi-Li-aminoalkoxide) can promote regioselective C-6 lithiation while minimizing nucleophilic addition.[10][11]

Troubleshooting Guides

Scenario 1: My Suzuki-Miyaura reaction on a dibromopyridine is yielding a mixture of regioisomers with low selectivity.

This is a common issue that can often be resolved by systematically evaluating and modifying the reaction parameters.

Potential Cause Troubleshooting Steps
Suboptimal Ligand The chosen ligand may not provide sufficient steric or electronic differentiation between the two bromine-substituted sites. Solution: Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, as these are known to be effective for heteroaryl couplings and can significantly influence regioselectivity.[6][12]
Incorrect Pd/Ligand Ratio The ratio of palladium to the ligand can affect the catalytically active species and, consequently, the regioselectivity.[1][6] Solution: Vary the palladium-to-ligand ratio. For example, with PPh₃, ratios ≥3:1 may favor C2 selectivity, while ratios ≤2.5:1 can promote C4 selectivity in 2,4-dibromopyridine.[6]
Base and Solvent Effects The base and solvent system can influence both the activity of the catalyst and the solubility of the reagents. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water as a co-solvent).[13][14] The cation of the base can also impact selectivity.[7]
Boronic Acid/Ester Quality Decomposition of the boronic acid or boronate ester can lead to side reactions and poor yields. Solution: Use freshly purchased or recrystallized boronic acid. Consider using the corresponding pinacol ester, which is often more stable.[15]
Scenario 2: I am attempting a Directed ortho-Metalation on a bromopyridine, but I am primarily observing nucleophilic addition of my organolithium reagent.

This indicates that the nucleophilicity of the organolithium reagent is outcompeting its basicity for the desired deprotonation.

Potential Cause Troubleshooting Steps
Highly Nucleophilic Base Reagents like n-BuLi are highly nucleophilic and prone to adding to the electron-deficient pyridine ring.[10] Solution: Switch to a less nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are common choices.[16][17]
Suboptimal Reaction Conditions Temperature and solvent can significantly affect the outcome. Solution: Perform the reaction at low temperatures (e.g., -78 °C) to disfavor nucleophilic addition. The solvent can also play a role; THF is commonly used.[11]
Use of "Superbases" For particularly challenging substrates, a simple organolithium or lithium amide may not be sufficient. Solution: Employ a mixed-metal "superbase," such as a combination of n-BuLi and a lithium aminoalkoxide (e.g., BuLi-LiDMAE). These reagents have been shown to promote α-metalation over nucleophilic addition.[10]

Experimental Protocols & Visualizations

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

This protocol provides a starting point for achieving either C2 or C4 selectivity based on the choice of ligand and reaction conditions.

C2-Selective Coupling:

  • To an oven-dried Schlenk flask, add 2,4-dibromopyridine (1 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (3 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) (Pd:ligand ratio of 1:4).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C4-Selective Coupling:

  • Follow the same initial setup as for the C2-selective coupling.

  • Instead of Pd(OAc)₂/PPh₃, use a pre-catalyst like Pd-PEPPSI-IPr (0.02 equiv.).[6]

  • Use a suitable base and solvent system as determined by optimization (e.g., K₂CO₃ in dioxane/water).[6]

  • Follow the same reaction, workup, and purification procedure.

Diagram: Controlling Regioselectivity in Suzuki Coupling

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 2,4-Dibromopyridine 2,4-Dibromopyridine C2_Conditions Pd(OAc)₂ / PPh₃ (≥3:1) Conventional Conditions 2,4-Dibromopyridine->C2_Conditions Suzuki-Miyaura Coupling C4_Conditions Pd-PEPPSI-IPr or Bulky Ligands (e.g., Xantphos) Unconventional Conditions 2,4-Dibromopyridine->C4_Conditions Suzuki-Miyaura Coupling C2_Product C2-Arylated Product (Major) C2_Conditions->C2_Product C4_Product C4-Arylated Product (Major) C4_Conditions->C4_Product

Caption: Ligand choice dictates regiochemical outcome in Suzuki coupling.

Diagram: Directed ortho-Metalation (DoM) vs. Nucleophilic Addition

G cluster_start Substituted Bromopyridine cluster_reagents Organolithium Reagent cluster_pathways Reaction Pathways cluster_electrophile Electrophilic Quench Start DMG-Substituted Bromopyridine nBuLi n-BuLi (Highly Nucleophilic) Start->nBuLi LDA LDA / LiTMP (Sterically Hindered Base) Start->LDA Addition Nucleophilic Addition (Undesired) nBuLi->Addition Favored DoM Directed ortho-Metalation (Desired) LDA->DoM Favored E_plus E+ DoM->E_plus ortho-Functionalized Product ortho-Functionalized Product E_plus->ortho-Functionalized Product

Caption: Base selection is critical to favor DoM over nucleophilic addition.

References

Technical Support Center: Scaling Up Reactions with 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(1,1-difluoroethyl)pyridine. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical reactions involving this versatile building block. The insights provided herein are synthesized from established principles in palladium-catalyzed cross-coupling reactions and general best practices for process chemistry, tailored to the unique structural features of this fluorinated pyridine derivative.

I. Introduction to the Reactivity of this compound

This compound is a valuable intermediate in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom at the 5-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the 2-(1,1-difluoroethyl) group, which can impart unique physicochemical properties to the final molecule. However, the interplay of these two functional groups presents specific challenges and considerations when scaling up reactions.

The electron-withdrawing nature of the pyridine ring and the 1,1-difluoroethyl substituent can influence the reactivity of the C-Br bond, typically making it more susceptible to oxidative addition in palladium-catalyzed cycles. While the 1,1-difluoroethyl group is generally stable, its behavior under strongly basic or high-temperature conditions must be carefully considered to avoid potential side reactions.

II. Troubleshooting Guide for Common Scale-Up Reactions

This section addresses specific issues you may encounter during the scale-up of common reactions with this compound, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low or Stalled Conversion

Q: My Suzuki-Miyaura reaction with this compound is showing low or no conversion at scale. What are the likely causes and how can I troubleshoot this?

A: Low or stalled conversion in Suzuki-Miyaura reactions is a common scale-up challenge. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Inert Atmosphere: Ensure your reactor is thoroughly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can irreversibly deactivate the palladium catalyst.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if they are electron-deficient. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., pinacol or MIDA esters).

    • Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate strength.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh catalyst and ligand from a reputable supplier and handle them under an inert atmosphere.

Advanced Troubleshooting:

Potential Cause Explanation & Recommended Action
Insufficient Catalyst Activity The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-activated Pd(0) source or a more robust precatalyst system like a palladacycle. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalyst performance.
Suboptimal Base The base is crucial for the transmetalation step but can also promote side reactions. If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to minimize potential degradation of the difluoroethyl group.
Poor Solubility As the reaction scale increases, solubility issues can become more pronounced. Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent system at the reaction temperature. If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize interfacial contact.
Inadequate Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. Screen a range of temperatures to find the optimal balance.

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low conversion in Suzuki reactions.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my Suzuki-Miyaura reaction. What are the common side reactions and how can I mitigate them?

A: Several side reactions can compete with the desired cross-coupling.

Byproduct Plausible Cause & Mitigation Strategy
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling. Mitigation: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.
Protodeboronation The boronic acid/ester is replaced by a hydrogen atom, effectively quenching the nucleophile. This is more prevalent with electron-deficient boronic acids and can be exacerbated by excess water or strong bases. Mitigation: Use a milder base (e.g., K₃PO₄, KF), consider anhydrous conditions if feasible, and ensure the boronic acid is of high quality.
Hydrodehalogenation The bromine atom on the pyridine ring is replaced by a hydrogen atom. This can be promoted by certain palladium catalysts and reaction conditions. Mitigation: Optimize the catalyst system. Sometimes, a change in ligand or palladium source can suppress this pathway.
Potential Hydrolysis of the Difluoroethyl Group While generally stable, the 1,1-difluoroethyl group may be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures, potentially leading to the corresponding ketone. Mitigation: Use milder bases and avoid excessive reaction temperatures and times. Monitor for the appearance of a ketone byproduct by LC-MS.
B. Buchwald-Hartwig Amination

Issue 1: Incomplete Reaction or Low Yield

Q: My Buchwald-Hartwig amination of this compound is sluggish and gives a low yield on a larger scale. What should I investigate?

A: Similar to Suzuki reactions, incomplete conversion in Buchwald-Hartwig aminations often points to issues with the catalytic system or reaction conditions.

Key Considerations for Buchwald-Hartwig Scale-Up:

  • Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or Josiphos-type ligands) are often necessary to promote both the oxidative addition and reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions.

  • Amine Substrate: The nature of the amine can significantly impact reactivity. Primary amines are generally more reactive than secondary amines. For less reactive amines, a more active catalyst system and higher temperatures may be necessary.

Troubleshooting Table for Buchwald-Hartwig Amination:

Problem Potential Cause Suggested Solution
Low Conversion Inefficient catalyst turnover.Screen different palladium precatalysts and ligands. Consider using a pre-formed Pd(0) source.
Base is not strong enough or has degraded.Use a fresh, high-purity strong base. Ensure anhydrous conditions.
Hydrodehalogenation Side Product Competing reaction pathway.A change in ligand can often mitigate this. Sometimes lowering the reaction temperature can also help.
Decomposition of Starting Material or Product The reaction conditions are too harsh.Screen lower temperatures and consider a more active catalyst that allows for milder conditions.

Logical Flow for Optimizing Buchwald-Hartwig Reactions:

Buchwald_Hartwig_Optimization Start Initial Low Yield Screen_Ligands Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) Start->Screen_Ligands Screen_Bases Evaluate Strong Bases (NaOtBu, K₃PO₄, LiHMDS) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp Monitor_Purity Monitor Reaction by LC-MS for Byproducts Optimize_Temp->Monitor_Purity Final_Conditions Optimized Conditions Monitor_Purity->Final_Conditions

Caption: Optimization workflow for Buchwald-Hartwig amination.

III. Purification and Product Isolation at Scale

Q: I am facing challenges with the purification of the product from my scaled-up reaction. What are some effective strategies?

A: Purification at scale requires a shift from chromatographic methods to more scalable techniques.

  • Crystallization: This is the most desirable method for purification at scale as it can provide high purity material in a single step.

    • Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to identify conditions that provide good crystal formation and effective impurity rejection.

    • Seeding: Using seed crystals can help control the crystallization process and ensure the desired polymorph is obtained.

  • Extraction: A well-designed aqueous workup can remove many inorganic salts and polar impurities. The pH of the aqueous phase can be adjusted to facilitate the separation of basic or acidic impurities.

  • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification method. However, the thermal stability of the difluoroethylpyridine derivative should be confirmed by thermal analysis (e.g., DSC/TGA) before attempting large-scale distillation.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially in pharmaceutical applications.

    • Scavengers: Various silica-based or polymer-supported scavengers with thiol or other chelating groups can be used to bind and remove palladium.

    • Activated Carbon: Treatment with activated carbon can also be effective in reducing palladium levels.

IV. Frequently Asked Questions (FAQs)

Q1: Is the 1,1-difluoroethyl group stable to the reaction conditions?

A1: The 1,1-difluoroethyl group is generally considered to be chemically robust. However, it can be susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures. It is advisable to screen milder bases (e.g., K₃PO₄, Cs₂CO₃) and avoid prolonged reaction times at high temperatures. Monitor your reactions by LC-MS for any potential ketone formation.

Q2: What is the expected thermal stability of this compound and its derivatives?

Q3: How do I handle and store this compound?

A3: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store it in a tightly sealed container in a cool, dry place away from incompatible materials.

Q4: What are the best practices for setting up a large-scale palladium-catalyzed reaction?

A4:

  • Glassware/Reactor Preparation: Ensure all glassware and reactors are thoroughly dried to remove any moisture.

  • Inerting: Use a robust method for inerting the reactor, such as multiple vacuum/inert gas backfill cycles.

  • Reagent Addition: Add reagents in a consistent order. It is often beneficial to add the palladium catalyst last to a pre-heated reaction mixture to ensure rapid initiation of the catalytic cycle.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.

  • Temperature Control: Use a well-calibrated temperature control system to avoid temperature overshoots, which can lead to byproduct formation and catalyst decomposition.

V. Experimental Protocols (General Guidance)

The following are generalized, starting-point protocols. It is imperative to optimize these conditions for your specific substrates and scale.

General Protocol for Suzuki-Miyaura Coupling
  • Reactor Setup: Charge an appropriately sized, dry reactor with this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the reactor and thoroughly purge with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1) via cannula or a pressure-equalizing dropping funnel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if not using a pre-catalyst) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by crystallization or another suitable method.

General Protocol for Buchwald-Hartwig Amination
  • Reactor Setup: To a dry reactor, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal and inert the reactor.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the optimized temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by HPLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench carefully (e.g., with aqueous ammonium chloride if using a strong base), and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry, concentrate, and purify the product.

VI. References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • General guidance on troubleshooting palladium-catalyzed cross-coupling reactions can be found in numerous resources from chemical suppliers and in the primary literature.

  • Information on the stability of fluorinated compounds can be found in reviews on fluorine chemistry and in studies on the metabolic stability of fluorinated drug candidates.

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-(1,1-difluoroethyl)pyridine and 5-bromo-2-chloropyridine in Catalytic Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Pyridine derivatives, in particular, are privileged structures found in a vast array of pharmaceuticals. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 5-Bromo-2-(1,1-difluoroethyl)pyridine and 5-bromo-2-chloropyridine . We will delve into their behavior in palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as in nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in the electronic and steric properties of the substituents, supported by experimental data and detailed protocols to inform your synthetic strategies.

Introduction: Unpacking the Substituent Effects

The reactivity of a substituted pyridine ring is intricately governed by the electronic and steric nature of its substituents. In the case of our two molecules of interest, the common 5-bromo position serves as a primary reactive handle for cross-coupling reactions, owing to the general reactivity trend of aryl halides in palladium-catalyzed processes (I > Br > Cl > F).[1][2] The key distinction, and therefore the focus of this guide, lies in the substituent at the 2-position: a chloro group versus a 1,1-difluoroethyl group.

5-bromo-2-chloropyridine is a well-established building block, and its reactivity is extensively documented. The chlorine atom at the 2-position is an electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack.[3]

This compound , on the other hand, introduces a fluoroalkyl group. The 1,1-difluoroethyl group is a fascinating substituent; it is considered a lipophilic bioisostere of a methoxy group and imparts unique electronic properties.[4][5] It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is expected to significantly influence the reactivity of the pyridine ring.

This guide will systematically compare the reactivity of these two compounds, providing insights into how the choice of the 2-substituent can be leveraged for selective chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general reactivity of the C-Br bond at the 5-position is higher than that of the C-Cl bond at the 2-position in 5-bromo-2-chloropyridine, allowing for selective functionalization under carefully controlled conditions.[1] While specific experimental data for this compound is less prevalent in the literature, we can infer its reactivity based on the strong electron-withdrawing nature of the 1,1-difluoroethyl group.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl structures.[6][7]

Reactivity of 5-bromo-2-chloropyridine: The C-Br bond at the 5-position is the more reactive site for Suzuki coupling. Milder reaction conditions will favor selective coupling at this position.[8] To achieve coupling at the less reactive C-Cl bond, more forcing conditions or specialized catalyst systems are often necessary.[6]

Predicted Reactivity of this compound: The strong electron-withdrawing nature of the 1,1-difluoroethyl group is expected to make the pyridine ring more electron-deficient. This increased electrophilicity should enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, potentially allowing for milder reaction conditions compared to less electron-poor substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O100Not Specified[9]
2-bromo-5-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification prep_reagents Weigh and add 5-bromopyridine derivative, arylboronic acid, and base to a dry flask. prep_atmosphere Purge flask with an inert gas (e.g., Argon). prep_reagents->prep_atmosphere add_catalyst Add Pd catalyst and ligand. prep_atmosphere->add_catalyst add_solvent Add degassed solvent. add_catalyst->add_solvent heat_stir Heat and stir the reaction mixture. add_solvent->heat_stir monitor Monitor progress by TLC or LC-MS. heat_stir->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and wash with water/brine. cool->extract dry_concentrate Dry organic layer and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • To a dry Schlenk flask, add the 5-bromopyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[6][7]

  • Purge the flask with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[11][12]

Reactivity of 5-bromo-2-chloropyridine: Similar to the Suzuki coupling, the C-Br bond at the 5-position is more susceptible to amination under milder conditions. Selective amination at the C-Cl position can be achieved, often requiring more specialized, bulky, and electron-rich phosphine ligands.[13]

Predicted Reactivity of this compound: The electron-withdrawing 1,1-difluoroethyl group is anticipated to increase the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition. This could potentially lead to higher reaction rates or allow for lower catalyst loadings compared to less electron-deficient substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOBuᵗToluene8060[14]
5-bromo-8-benzyloxyquinolineSecondary anilinesPd(OAc)₂ (10)XantphosCs₂CO₃1,4-Dioxane100Good[15]

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Bromopyridine Derivative

Buchwald_Hartwig_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification prep_reagents Add Pd precatalyst, ligand, and base to an oven-dried flask. prep_atmosphere Evacuate and backfill with an inert gas. prep_reagents->prep_atmosphere add_reagents Add degassed solvent, 5-bromopyridine derivative, and amine. prep_atmosphere->add_reagents heat_stir Heat and stir the reaction mixture. add_reagents->heat_stir monitor Monitor progress by TLC or LC-MS. heat_stir->monitor cool_quench Cool to room temperature and quench with water. monitor->cool_quench extract Extract with an organic solvent. cool_quench->extract dry_concentrate Dry organic layer and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Methodology:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 1.5-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.).[13]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add the 5-bromopyridine derivative (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[16][17]

Reactivity of 5-bromo-2-chloropyridine: The C-Br bond at the 5-position is the preferred site for Sonogashira coupling. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[16]

Predicted Reactivity of this compound: The electron-deficient nature of the pyridine ring, enhanced by the 1,1-difluoroethyl group, should facilitate the oxidative addition step, making the C-Br bond highly reactive in Sonogashira coupling. This may allow for milder conditions and potentially higher yields.

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100High[16]
5-bromopyrimidineTerminal alkynesPd(PPh₃)₄CuIEt₃NDMFRT to 80Good[18]

Experimental Protocol: Sonogashira Coupling of a 5-Bromopyridine Derivative

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification prep_reagents Add 5-bromopyridine derivative, Pd catalyst, and Cu(I) co-catalyst to a flask. prep_atmosphere Purge with an inert gas. prep_reagents->prep_atmosphere add_reagents Add degassed solvent, amine base, and terminal alkyne. prep_atmosphere->add_reagents stir Stir at room temperature or with gentle heating. add_reagents->stir monitor Monitor progress by TLC or LC-MS. stir->monitor filter_extract Filter through celite and perform aqueous work-up. monitor->filter_extract dry_concentrate Dry organic layer and concentrate. filter_extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

References

Navigating the Structure-Activity Landscape: A Comparative Guide to Analogs of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug discovery.[1][2][3] A particularly intriguing starting point for analog synthesis is the 5-Bromo-2-(1,1-difluoroethyl)pyridine core. The presence of a bromine atom at the 5-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR). Furthermore, the 1,1-difluoroethyl group at the 2-position can significantly influence the compound's metabolic stability and physicochemical properties, making it an attractive feature for drug design.

This guide provides an in-depth comparative analysis of the SAR of analogs synthesized from a closely related scaffold, 5-bromo-2-methylpyridine, due to the limited availability of public data on the 2-(1,1-difluoroethyl) counterpart. The principles and synthetic strategies discussed herein are directly applicable to the target molecule and offer valuable insights for researchers venturing into the chemical space of substituted pyridines. We will explore the synthesis of a series of 5-aryl-2-methylpyridine analogs via the Suzuki cross-coupling reaction and delve into their comparative biological activities, supported by experimental data.

The Synthetic Gateway: Suzuki Cross-Coupling for Analog Generation

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds, particularly for the arylation of heteroaromatic halides.[4] This palladium-catalyzed reaction offers a reliable and efficient route to a diverse library of analogs from a common bromo-pyridine intermediate.

A general workflow for the synthesis of 5-aryl-2-methylpyridin-3-amine analogs is depicted below. This process starts with the commercially available 5-bromo-2-methylpyridin-3-amine, which serves as a surrogate for our target scaffold.

Synthesis_Workflow Start 5-Bromo-2-methylpyridin-3-amine Reaction Suzuki Cross-Coupling Start->Reaction ArylBoronic Arylboronic Acid ArylBoronic->Reaction Catalyst Pd(PPh₃)₄ Catalyst K₃PO₄ Base Catalyst->Reaction Solvent 1,4-Dioxane/H₂O Solvent->Reaction Product 5-Aryl-2-methylpyridin-3-amine Analogs Reaction->Product Purification Column Chromatography Product->Purification Final Pure Analogs for Biological Evaluation Purification->Final

Figure 1: General workflow for the synthesis of 5-aryl-2-methylpyridine analogs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a generalized procedure for the synthesis of 5-aryl-2-methylpyridin-3-amine analogs.

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Appropriate arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), and potassium phosphate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-2-methylpyridin-3-amine analog.[4]

Comparative Biological Evaluation of Synthesized Analogs

To establish a preliminary structure-activity relationship, a series of 5-aryl-2-methylpyridin-3-amine analogs were synthesized and evaluated for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities.

Anti-Thrombolytic Activity

The ability of the synthesized compounds to lyse blood clots was investigated. The results are summarized in the table below.

Compound IDAryl Substituent% Clot Lysis
4a 3,5-Dimethylphenyl35.12
4b 4-Methoxyphenyl41.32
4c 4-Iodophenyl20.15
4d 3-Nitrophenyl15.89
4e 4-(Methylthio)phenyl29.21
Streptokinase Positive Control92.50
Water Negative Control5.00

Table 1: In vitro anti-thrombolytic activity of 5-aryl-2-methylpyridin-3-amine analogs.

The data reveals that the nature of the substituent on the aryl ring significantly influences the anti-thrombolytic activity. Compound 4b , featuring a 4-methoxyphenyl group, exhibited the highest activity among the tested analogs, suggesting that electron-donating groups at the para position of the aryl ring may be favorable for this activity.[4] In contrast, the presence of an electron-withdrawing nitro group in compound 4d resulted in the lowest activity.

Biofilm Inhibition Activity

The synthesized compounds were also screened for their ability to inhibit the formation of Escherichia coli biofilms.

Compound IDAryl Substituent% Biofilm Inhibition
4a 3,5-Dimethylphenyl83.90
4b 4-Methoxyphenyl83.62
4c 4-Iodophenyl75.30
4d 3-Nitrophenyl68.45
4f 4-(Methylthio)phenyl91.95

Table 2: In vitro biofilm inhibition activity of 5-aryl-2-methylpyridin-3-amine analogs against E. coli.

In the biofilm inhibition assay, compound 4f , bearing a 4-(methylthio)phenyl substituent, demonstrated the most potent activity, with over 90% inhibition.[4] This suggests that the presence of a sulfur-containing group might be a key structural feature for enhancing anti-biofilm efficacy. Interestingly, both electron-donating and sterically hindered groups, as seen in 4a and 4b , also conferred good activity.

Structure-Activity Relationship (SAR) Insights

The preliminary biological data allows for the formulation of an initial SAR for this series of 5-aryl-2-methylpyridine analogs.

SAR_Summary cluster_core Core Scaffold: 5-Aryl-2-methylpyridine cluster_activity Biological Activity Trends cluster_substituents Favorable Aryl Substituents Core Pyridine Core Methyl 2-Methyl Group Core->Methyl Constant Aryl 5-Aryl Group (Key Modification Site) Core->Aryl Variable AntiThrombo Anti-Thrombolytic Activity Aryl->AntiThrombo Biofilm Biofilm Inhibition Aryl->Biofilm Methoxy 4-Methoxy (Electron-donating) Methoxy->AntiThrombo Enhances Methylthio 4-Methylthio Methylthio->Biofilm Strongly Enhances Dimethyl 3,5-Dimethyl (Steric Bulk) Dimethyl->AntiThrombo Moderate Enhancement Dimethyl->Biofilm Good Activity

Figure 2: Summary of Structure-Activity Relationship observations.

The key takeaways from this initial SAR study are:

  • Modification at the 5-position is crucial for modulating biological activity. The introduction of various aryl groups via Suzuki coupling has a profound impact on the observed efficacy.

  • Electronic effects of the aryl substituents play a significant role. Electron-donating groups, such as methoxy, appear to be beneficial for anti-thrombolytic activity, while electron-withdrawing groups are detrimental.

  • Specific functional groups can confer distinct activities. The methylthio group in compound 4f was uniquely effective in inhibiting biofilm formation, highlighting the importance of exploring a diverse range of substituents.

Conclusion and Future Directions

This guide has provided a comparative analysis of the synthesis and preliminary SAR of a series of 5-aryl-2-methylpyridine analogs, serving as a valuable case study for researchers interested in the medicinal chemistry of this compound. The presented Suzuki cross-coupling protocol offers a robust method for generating a library of analogs for biological screening.

The initial biological data suggests that modifications at the 5-position of the pyridine ring are a promising strategy for discovering novel bioactive compounds. Future work should focus on expanding the library of analogs to include a wider variety of aryl and heteroaryl substituents to further refine the SAR. It would be of particular interest to synthesize and evaluate the corresponding analogs of this compound to understand the influence of the 1,1-difluoroethyl group on the biological activity profile. Such studies will undoubtedly contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. The synthesis of complex heterocyclic molecules, such as 5-Bromo-2-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry, invariably presents the challenge of impurity formation. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of process-related impurities encountered during its synthesis. We will delve into the causality behind the formation of these impurities, provide detailed experimental protocols for their identification and quantification, and offer a comparative analysis of various analytical techniques to empower researchers in developing self-validating and reliable purity assessments.

Synthetic Pathways and the Genesis of Impurities

The most probable and widely employed synthetic route for the introduction of a 1,1-difluoroethyl moiety onto a pyridine ring, particularly at the 2-position, involves the deoxofluorination of a corresponding acetyl precursor. In the case of this compound, the synthesis would logically commence from 5-bromo-2-acetylpyridine.

The key transformation is the reaction of the ketone with a nucleophilic fluorinating agent, most commonly Diethylaminosulfur Trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2][3] While effective, these reagents are known to generate a specific profile of impurities that must be carefully monitored and controlled.

dot graph "Synthetic_Pathway_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthetic route to this compound and major impurity formation pathways.

The primary impurities anticipated from this synthetic approach are:

  • Unreacted Starting Material (5-bromo-2-acetylpyridine): Incomplete reaction is a common source of this impurity. Its presence can affect the yield and downstream processing.

  • Vinyl Fluoride By-product (5-bromo-2-(1-fluorovinyl)pyridine): Deoxofluorinating agents can promote elimination reactions, particularly with hindered ketones or under elevated temperatures, leading to the formation of an unsaturated fluoro-alkene.

  • Positional Isomers: The regiochemical purity of the starting 5-bromo-2-acetylpyridine is crucial. Any isomeric impurity in the starting material will likely be carried through the synthesis, resulting in the corresponding positional isomer of the final product.

Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in the synthesis of this compound. The selection of techniques should be based on their orthogonality and their ability to provide complementary information regarding the identity and quantity of each impurity.

Analytical Technique Principle Strengths for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Excellent for quantifying the target molecule and non-volatile impurities. Robust and reproducible for routine quality control.May not resolve all positional isomers. Requires reference standards for accurate quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by polarity coupled with mass-based detection.Provides molecular weight information for impurity identification. High sensitivity for detecting trace-level impurities.[4][5]Ionization efficiency can vary between compounds, affecting quantification without standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity.Ideal for identifying and quantifying volatile impurities and residual solvents.[6][7] Can be effective in separating positional isomers.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation of unknown impurities. Can quantify impurities without the need for specific reference standards (qNMR).Lower sensitivity compared to chromatographic techniques. Complex spectra may require advanced techniques for interpretation.

Detailed Experimental Protocols

HPLC-UV Method for Purity Assessment and Impurity Quantification

This protocol provides a general framework for the analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

dot graph "HPLC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for HPLC-UV analysis.

GC-MS Method for Volatile Impurities and Positional Isomer Analysis

This method is designed to separate and identify volatile impurities, including potential positional isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Inject directly into the GC-MS system.

NMR Spectroscopy for Structural Elucidation

NMR is the most powerful tool for the definitive structural identification of unknown impurities.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • ¹H NMR: To determine the proton environment and coupling patterns. The presence of a triplet for the methyl group in the 1,1-difluoroethyl moiety is a key diagnostic signal.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms. A triplet in the ¹⁹F NMR spectrum coupled to the methyl protons is expected.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is essential for unambiguous structure determination, especially for differentiating positional isomers.

Conclusion: A Framework for Robust Impurity Characterization

The successful synthesis of this compound with a well-defined purity profile hinges on a thorough understanding of the potential impurities and the implementation of appropriate analytical controls. The combination of HPLC for routine purity assessment, GC-MS for volatile and isomeric impurity analysis, and NMR for definitive structural elucidation provides a robust and self-validating framework for researchers and drug development professionals. By applying the principles and protocols outlined in this guide, scientists can ensure the quality and consistency of this important pharmaceutical building block, thereby contributing to the development of safer and more effective medicines.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of robust scientific research and regulatory compliance. 5-Bromo-2-(1,1-difluoroethyl)pyridine, a halogenated pyridine derivative, presents a unique analytical challenge due to its combination of a brominated aromatic ring and a difluoroethyl group. This guide provides a comprehensive comparison of suitable analytical methodologies for the purity assessment of this compound, offering insights into experimental design and data interpretation, grounded in established scientific principles and regulatory expectations.

While specific, validated monographs for this compound are not yet established in major pharmacopoeias, this guide will draw upon extensive experience with similar halogenated and fluorinated aromatic compounds to propose and compare the most effective analytical strategies. The methodologies discussed are designed to be robust, selective, and compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

The Analytical Imperative: Why Purity Matters

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety, efficacy, and stability. Impurities, even at trace levels, can arise from starting materials, by-products of the synthesis, or degradation.[7][8] These can potentially be toxic, alter the pharmacological profile, or compromise the stability of the final drug product. Therefore, the development of precise and reliable analytical methods to identify and quantify any impurities is a critical step in the drug development process.

A Multi-Faceted Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a combination of orthogonal methods, each providing a different perspective on the sample's composition. For this compound, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Primary Analytical Techniques
MethodPrincipleAdvantages for this compoundLimitationsTypical Purity Range (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)
HPLC (UV) Differential partitioning between a stationary and a liquid mobile phase.Excellent for quantifying non-volatile impurities, robust, and widely available. The pyridine ring provides a strong UV chromophore.May not be suitable for highly volatile impurities. Peak co-elution can occur.98-99.9%Analyte-dependent, typically in the low ppm range.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Highly sensitive and specific for volatile and semi-volatile impurities, including residual solvents. Mass spectrometry provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. The compound may require derivatization.>99%Can reach ppb levels for targeted impurities.
qNMR (¹⁹F & ¹H) Absorption of radiofrequency by atomic nuclei in a magnetic field. Provides structural and quantitative information.Provides an absolute measure of purity without the need for a specific reference standard. ¹⁹F NMR is highly specific to the difluoroethyl group.[9][10][11][12]Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-purity internal standard.>99%Typically >0.1% for accurate quantification.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the recommended analytical techniques. These are intended as a starting point and should be subject to rigorous validation according to ICH Q2(R2) guidelines.[1][3][4][5][13]

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[7][8][14][15][16] For this compound, a reversed-phase method is most appropriate, separating compounds based on their hydrophobicity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation (ICH Q2) A Select Column & Mobile Phase B Prepare Sample & Standards A->B C Inject & Acquire Data B->C D Process Chromatogram C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: A flowchart of the HPLC method development and validation process.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 70% A, hold for 1 minute.

    • Linear gradient to 20% A over 15 minutes.

    • Hold at 20% A for 5 minutes.

    • Return to 70% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis.[17][18][19][20]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Select GC Column B Prepare Sample A->B C Inject & Run GC-MS B->C D Analyze Mass Spectra C->D E Identify Impurities D->E F Quantify using Standards E->F

Caption: A flowchart outlining the GC-MS workflow for impurity analysis.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[21] For this compound, both ¹H and ¹⁹F NMR can be utilized. ¹⁹F NMR offers the advantage of a simpler spectrum with a wide chemical shift range and high sensitivity for fluorine-containing compounds.[9][10][11][12]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a ¹⁹F resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Sample Preparation:

    • Accurately weigh about 20-30 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals being integrated.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Forced Degradation Studies: Predicting Stability

To develop a truly stability-indicating method, forced degradation studies are essential.[22][23] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products. The developed analytical methods must then be able to separate these degradation products from the parent compound.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The pyridine ring and the difluoroethyl group may exhibit different susceptibilities to these conditions, potentially leading to a variety of degradation pathways.[22][24][25][26]

Conclusion: A Roadmap to Reliable Purity Assessment

The purity assessment of this compound requires a strategic and multi-faceted analytical approach. While HPLC serves as the primary tool for quantifying related substances, GC-MS is crucial for identifying volatile impurities, and qNMR provides a definitive measure of absolute purity. By implementing the detailed protocols outlined in this guide and adhering to the principles of method validation set forth by regulatory bodies, researchers and drug development professionals can confidently and accurately determine the purity of this novel compound, ensuring the integrity and reliability of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Strategic Application of Difluoroethyl Pyridine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. When applied to a versatile scaffold like pyridine—a common motif in FDA-approved drugs—the introduction of a difluoroethyl group offers a nuanced approach to optimizing drug-like properties.[1] However, the di-fluoroethyl group's position on the pyridine ring is not a trivial consideration. The 2-, 3-, and 4-isomers can impart distinct electronic and steric effects, leading to significant differences in metabolic stability, membrane permeability, and protein binding. This guide provides a comparative analysis of these isomers, offering insights into their rational selection and application in drug design, supported by established principles and experimental methodologies.

The Influence of Isomerism on Physicochemical Properties

The position of the difluoroethyl group on the pyridine ring directly impacts the molecule's electronic distribution and, consequently, its key physicochemical properties. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and pKa

The lipophilicity (logP/logD) and basicity (pKa) of a drug molecule are critical determinants of its solubility, permeability, and potential for off-target effects. The electron-withdrawing nature of the difluoroethyl group will lower the pKa of the pyridine nitrogen, with the magnitude of this effect being position-dependent. The effect is most pronounced when the group is in the 2- or 4-position due to direct resonance effects, leading to a decrease in basicity compared to the 3-isomer.

This change in pKa also influences the distribution coefficient (logD) at physiological pH (7.4). A lower pKa means the pyridine will be less protonated at pH 7.4, which can lead to an increase in apparent lipophilicity. However, the inherent lipophilicity of the difluoroethyl group itself also contributes to the overall logP. The interplay between these electronic and substituent effects results in a unique physicochemical profile for each isomer.[2]

Comparative Analysis of ADME Properties

Metabolic Stability

The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes, often through oxidation of the ring carbons.[3][4] The position of the difluoroethyl group can influence the metabolic "hot spots" on the ring.[3]

  • 2-(1,1-Difluoroethyl)pyridine: The 2-position is often susceptible to oxidation. The presence of the difluoroethyl group may offer some steric hindrance to the adjacent ring positions, but the C5 and C6 positions remain potential sites of metabolism.

  • 3-(1,1-Difluoroethyl)pyridine: Substitution at the 3-position can sometimes direct metabolism to the less hindered C2, C4, and C6 positions.

  • 4-(1,1-Difluoroethyl)pyridine: The 4-position is often a site of metabolism. The difluoroethyl group at this position can block this metabolic pathway, potentially increasing the overall metabolic stability of the molecule. However, metabolism may then shift to the C2/C6 or C3/C5 positions.

The inherent stability of the C-F bond in the difluoroethyl group itself makes it highly resistant to metabolism, a key advantage of this moiety.

Membrane Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability. This is often assessed in vitro using cell-based assays like the Caco-2 permeability assay. Permeability is influenced by a compound's lipophilicity, size, and hydrogen bonding capacity.

Based on the predicted trends in lipophilicity, the 2- and 4-isomers, with their potentially higher apparent lipophilicity at physiological pH, might be expected to exhibit higher passive permeability compared to the 3-isomer. However, very high lipophilicity can also lead to poor solubility and increased non-specific binding, which can negatively impact absorption.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its free concentration and, therefore, its availability to interact with its target and be cleared from the body.[5][6] Generally, more lipophilic compounds tend to exhibit higher plasma protein binding. Consequently, the 2- and 4-isomers may be predicted to have a higher degree of plasma protein binding than the 3-isomer. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the plasma protein binding of novel compounds based on their physicochemical properties.[5][6][7]

Summary of Predicted Comparative Properties

The following table summarizes the predicted relative properties of the difluoroethyl pyridine isomers. It is important to note that these are qualitative predictions based on general principles, and empirical determination is necessary for any specific drug candidate.

Property2-(1,1-Difluoroethyl)pyridine3-(1,1-Difluoroethyl)pyridine4-(1,1-Difluoroethyl)pyridineRationale
pKa LowerHigherLowerThe electron-withdrawing effect of the difluoroethyl group is more pronounced at the 2- and 4-positions through resonance.
logD (pH 7.4) HigherLowerHigherLower pKa leads to a greater proportion of the neutral species at physiological pH, increasing apparent lipophilicity.
Metabolic Stability ModerateModerate-HighHighThe 4-position is a common site of metabolism; blocking it may enhance stability. The 3-position may offer a more balanced profile.
Caco-2 Permeability HighModerateHighGenerally correlates with lipophilicity for passive diffusion.
Plasma Protein Binding HighModerateHighGenerally correlates with lipophilicity.

Experimental Protocols

To empirically determine the properties of the difluoroethyl pyridine isomers, the following experimental protocols are recommended.

Synthesis of Difluoroethyl Pyridine Isomers

The synthesis of each isomer will require a distinct synthetic strategy, likely starting from the corresponding acetylpyridine. The following are proposed, representative multi-step synthetic routes.

G cluster_2 2-(1,1-Difluoroethyl)pyridine Synthesis cluster_3 3-(1,1-Difluoroethyl)pyridine Synthesis cluster_4 4-(1,1-Difluoroethyl)pyridine Synthesis 2-Acetylpyridine 2-Acetylpyridine Intermediate_A1 Intermediate_A1 2-Acetylpyridine->Intermediate_A1 DAST or Deoxofluor 2-(1,1-Difluoroethyl)pyridine 2-(1,1-Difluoroethyl)pyridine Intermediate_A1->2-(1,1-Difluoroethyl)pyridine Purification 3-Acetylpyridine 3-Acetylpyridine Intermediate_B1 Intermediate_B1 3-Acetylpyridine->Intermediate_B1 DAST or Deoxofluor 3-(1,1-Difluoroethyl)pyridine 3-(1,1-Difluoroethyl)pyridine Intermediate_B1->3-(1,1-Difluoroethyl)pyridine Purification 4-Acetylpyridine 4-Acetylpyridine Intermediate_C1 Intermediate_C1 4-Acetylpyridine->Intermediate_C1 DAST or Deoxofluor 4-(1,1-Difluoroethyl)pyridine 4-(1,1-Difluoroethyl)pyridine Intermediate_C1->4-(1,1-Difluoroethyl)pyridine Purification

Caption: Proposed synthetic workflows for the difluoroethyl pyridine isomers.

  • Reaction Setup: To a solution of 4-acetylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxofluor) (1.5 - 2.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-(1,1-difluoroethyl)pyridine.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

In Vitro ADME Assays

G Start Start Incubate Isomer with Liver Microsomes + NADPH Incubate Isomer with Liver Microsomes + NADPH Start->Incubate Isomer with Liver Microsomes + NADPH Quench Reaction at Time Points Quench Reaction at Time Points Incubate Isomer with Liver Microsomes + NADPH->Quench Reaction at Time Points Analyze Remaining Parent Compound by LC-MS/MS Analyze Remaining Parent Compound by LC-MS/MS Quench Reaction at Time Points->Analyze Remaining Parent Compound by LC-MS/MS Calculate Half-life (t½) Calculate Half-life (t½) Analyze Remaining Parent Compound by LC-MS/MS->Calculate Half-life (t½)

Caption: Workflow for the in vitro metabolic stability assay.

  • Preparation: Prepare a solution of the test compound (e.g., 1 µM) in a buffer system (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the test compound with liver microsomes (from human or other species) and a cofactor mix (e.g., NADPH regenerating system) at 37 °C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the parent compound remaining versus time.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer with well-formed tight junctions is established (typically 21 days).

  • Assay Setup: Wash the cell monolayers with transport buffer. Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess if the compound is a substrate for efflux transporters.

  • Apparatus Setup: Prepare a semi-permeable membrane that separates two chambers.

  • Sample Addition: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Allow the system to equilibrate for a set period at 37 °C, during which the unbound drug will diffuse across the membrane.

  • Analysis: After equilibration, measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) can be calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion: A Rational Approach to Isomer Selection

The choice between 2-, 3-, and 4-(1,1-difluoroethyl)pyridine isomers in a drug design campaign is a strategic decision that should be guided by the specific goals of the project. If maximizing metabolic stability is the primary objective, the 4-isomer may be the most promising starting point. If a more balanced profile of metabolic stability and lower plasma protein binding is desired, the 3-isomer could be advantageous. The 2-isomer, with its potentially high permeability, might be beneficial for compounds targeting the central nervous system, provided that potential metabolic liabilities can be addressed. Ultimately, the empirical data from the described experimental protocols will be the definitive guide for selecting the optimal isomer to advance a lead candidate. This structured, comparative approach allows for a more rational and efficient optimization process, increasing the likelihood of developing a successful drug candidate.

References

The 1,1-Difluoroethyl Group: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of molecular design. The unique physicochemical properties imparted by this halogen can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target affinity.[1][2] Among the arsenal of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a particularly versatile and valuable bioisostere. This guide provides an in-depth comparison of the 1,1-difluoroethyl group against other common bioisosteric replacements, supported by experimental data and detailed protocols to empower researchers in their drug discovery campaigns.

The Rise of the 1,1-Difluoroethyl Group: Beyond a Simple Mimic

Bioisosterism, the practice of replacing a functional group within a bioactive molecule with another group to enhance desired properties without compromising biological activity, is a fundamental strategy in lead optimization.[2] The 1,1-difluoroethyl group is often considered a bioisostere of the metabolically labile methoxy (–OCH₃) group.[3][4] This comparison is rooted in their similar steric profiles and electronic features. However, the utility of the –CF₂CH₃ group extends far beyond this simple substitution, offering a unique combination of properties that allows for nuanced control over a molecule's pharmacokinetic and pharmacodynamic profile.

Key attributes of the 1,1-difluoroethyl group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the –CF₂CH₃ group highly resistant to oxidative metabolism that often plagues ethyl or methoxy groups at the α-position.[5] This can lead to improved half-life and bioavailability.

  • Modulated Lipophilicity: Fluorination typically increases lipophilicity. The 1,1-difluoroethyl group provides a moderate increase in lipophilicity, generally less than that of the trifluoromethyl (–CF₃) group, offering a tool for fine-tuning a compound's solubility and permeability profile.[6]

  • pKa Reduction: As a strongly electron-withdrawing group, the –CF₂CH₃ moiety can significantly lower the pKa of adjacent basic functional groups, such as amines.[7] This can be strategically employed to reduce off-target effects associated with high basicity (e.g., hERG channel inhibition) or to optimize ligand-receptor interactions.

  • Unique Hydrogen Bonding Capacity: Unlike the ethyl or trifluoromethyl groups, the difluoromethyl C-H bond is polarized and can act as a weak hydrogen bond donor, potentially forming favorable interactions within a protein binding pocket.[6][8]

Comparative Analysis of Key Bioisosteres

The decision to incorporate a 1,1-difluoroethyl group is best made with a clear understanding of its properties relative to other common bioisosteres. The following table summarizes a comparison of the ethyl, 1,1-difluoroethyl, trifluoromethyl, and methoxy groups.

PropertyEthyl (-CH₂CH₃)1,1-Difluoroethyl (-CF₂CH₃)Trifluoromethyl (-CF₃)Methoxy (-OCH₃)
Lipophilicity (Hansch π) ~1.0~1.3 - 1.5~1.0 - 1.4~ -0.02
Metabolic Stability Susceptible to oxidationGenerally highVery highSusceptible to O-dealkylation
pKa of Adjacent Amine Baseline (Significant Decrease)↓↓ (Strong Decrease)~ Baseline
H-Bond Capability NoneWeak H-bond donorH-bond acceptor (F atoms)H-bond acceptor (O atom)
Steric Size (van der Waals) Comparable to CF₂CH₃Comparable to Ethyl/MethoxyLarger than EthylComparable to CF₂CH₃
Synthetic Accessibility HighModerate to HighModerate to HighHigh

Note: Hansch π values are substituent constants for hydrophobicity and can vary based on the molecular context. The values presented are for general comparison.

Strategic Workflow for Bioisosteric Replacement Studies

A systematic approach is crucial for evaluating the impact of a bioisosteric replacement. The following workflow outlines the key stages, from initial lead compound to a comprehensive structure-activity relationship (SAR) analysis.

G cluster_0 cluster_1 cluster_2 cluster_3 In Vitro Evaluation cluster_4 cluster_5 A Lead Compound Identification (e.g., with metabolic liability) B Bioisostere Selection (-CH₂CH₃ → -CF₂CH₃) A->B Identify liability C Synthesis of Analogues B->C Design analogues D Potency Assay (IC₅₀ / EC₅₀) C->D Test properties E Lipophilicity Assay (LogP / LogD) C->E Test properties F Metabolic Stability (Microsomes, t½) C->F Test properties G Structure-Activity Relationship (SAR) Analysis D->G E->G F->G H In Vivo PK/PD Studies G->H Select promising candidates

Caption: A typical workflow for a bioisosteric replacement study.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model compound containing a 1,1-difluoroethyl group and for key in vitro assays to evaluate its physicochemical and pharmacokinetic properties.

Protocol 1: Synthesis of 4-(1,1-Difluoroethyl)biphenyl

This protocol describes a modern nickel-catalyzed cross-coupling reaction, which is generally applicable for the synthesis of (1,1-difluoroethyl)arenes from arylboronic acids.[9]

Materials:

  • 4-Biphenylboronic acid

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl)

  • NiCl₂(PPh₃)₂

  • 2,2'-Bipyridine (bpy)

  • K₂CO₃

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried Schlenk tube, add 4-biphenylboronic acid (0.2 mmol, 1.0 equiv.), NiCl₂(PPh₃)₂ (0.01 mmol, 5 mol%), 2,2'-bipyridine (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DME (2 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble 1,1-difluoroethyl chloride gas through the reaction mixture for 1-2 minutes. Caution: CH₃CF₂Cl is a gas at room temperature and should be handled in a well-ventilated fume hood.

  • Seal the Schlenk tube and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-(1,1-difluoroethyl)biphenyl.

Scientist's Note: The use of a bipyridine ligand is crucial for the efficiency of this nickel-catalyzed reaction. It stabilizes the nickel catalyst and facilitates the reductive elimination step. This method avoids harsh fluorinating agents and is suitable for late-stage functionalization of complex molecules.

Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[10]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • HPLC or UPLC system with a suitable column and detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the test compound in 1-octanol (pre-saturated with water) at a concentration of approximately 1 mg/mL.

  • In a glass vial, combine 1 mL of the 1-octanol stock solution with 1 mL of water (pre-saturated with 1-octanol).

  • Vigorously mix the vial using a vortex mixer for 5 minutes to ensure thorough partitioning of the compound between the two phases.

  • Allow the mixture to stand for at least 2 hours to ensure complete phase separation. For emulsions, centrifugation (e.g., 3000 rpm for 10 minutes) may be necessary.

  • Carefully collect an aliquot from both the upper (1-octanol) and lower (aqueous) phases.

  • Analyze the concentration of the test compound in each phase by a validated HPLC or UPLC method.

  • Calculate the LogP value using the following equation: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Scientist's Note: Pre-saturating the solvents is critical for accurate LogP determination as octanol and water have some mutual solubility. It is essential to ensure that the measured concentrations fall within the linear range of the analytical method's calibration curve.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound in the presence of liver microsomes.[11][12]

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Incubator or water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.

  • In a microcentrifuge tube, pre-warm the compound solution and a suspension of liver microsomes (final protein concentration of 0.5-1.0 mg/mL) at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Scientist's Note: A control incubation without NADPH should be run in parallel to account for any non-enzymatic degradation. The inclusion of a well-characterized positive control compound (e.g., a rapidly metabolized drug) is essential to validate the activity of the microsomal batch.

Conclusion

The 1,1-difluoroethyl group represents a sophisticated tool in the medicinal chemist's toolkit. Its ability to mimic the steric properties of a methoxy group while conferring enhanced metabolic stability and offering unique electronic modulation makes it a highly attractive bioisostere. By understanding its comparative physicochemical profile and employing robust synthetic and analytical protocols, researchers can strategically leverage the 1,1-difluoroethyl group to overcome common drug development hurdles and design safer, more efficacious medicines. The continued development of novel synthetic methods will undoubtedly further expand the application of this versatile moiety in future drug discovery endeavors.[13]

References

A Comparative Guide to the Quantum Mechanical Investigation of 5-Bromo-2-(1,1-difluoroethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the quantum mechanical investigation of 5-Bromo-2-(1,1-difluoroethyl)pyridine and its derivatives. In the absence of direct experimental and computational studies on this specific molecule, this document serves as a predictive comparison. We will leverage data from structurally similar compounds, namely 5-bromo-2-fluoropyridine and pyridine derivatives bearing fluoroalkyl groups, to establish a robust computational protocol and anticipate the electronic and spectroscopic properties of our target molecule. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this important class of compounds.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, and their fluorination has become a key strategy in drug discovery. The target molecule, this compound, combines the features of a halogenated pyridine with a difluoroethyl group, making it a promising building block for novel bioactive compounds. Quantum mechanical investigations provide a powerful lens through which we can understand the subtle electronic effects of these substituents, thereby guiding synthetic efforts and accelerating the design of new functional molecules.

Comparative Framework: Selecting Analog Compounds for Predictive Analysis

Due to the limited availability of direct research on this compound, a comparative analysis with well-characterized analogs is essential. The following compounds have been selected as benchmarks for our predictive study:

  • 5-Bromo-2-fluoropyridine: This analog allows for the assessment of the electronic influence of the bromine atom at the 5-position and a single fluorine at the 2-position, providing a baseline for understanding the halogenation effects on the pyridine ring.[1]

  • 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine: While the substitution pattern differs, this isomer provides valuable insight into the spectroscopic signatures of the 1,1-difluoroethyl group attached to a brominated pyridine ring.

  • Pyridine: The parent heterocycle serves as a fundamental reference for understanding the perturbations induced by the substituents.

By comparing the predicted properties of our target molecule with the known characteristics of these analogs, we can build a comprehensive and reliable understanding of its quantum mechanical landscape.

Computational Methodology: A Protocol for Predictive Accuracy

The following protocol outlines a standard and effective approach for the quantum mechanical investigation of this compound and its derivatives using Density Functional Theory (DFT).

Geometry Optimization and Vibrational Frequency Analysis
  • Initial Structure: Construct the 3D structure of this compound using a molecular builder.

  • Computational Method: Employ the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Solvation Model: To simulate a realistic chemical environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) using a common solvent like water or dimethyl sulfoxide (DMSO).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Properties and Reactivity Descriptors
  • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions.

Prediction of Spectroscopic Properties
  • NMR Spectroscopy: Calculate the 1H, 13C, and 19F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2] The calculated shifts should be referenced against a standard (e.g., tetramethylsilane for 1H and 13C).

  • UV-Vis Spectroscopy: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) calculations. This will provide information on the electronic transitions and the maximum absorption wavelengths.

Predicted Performance and Comparative Analysis

This section presents the predicted quantum mechanical properties of this compound in comparison to our selected analog compounds.

Molecular Geometry

The introduction of the bulky and electron-withdrawing 1,1-difluoroethyl group at the 2-position is expected to cause some distortion of the pyridine ring geometry compared to pyridine and 5-bromo-2-fluoropyridine. Bond lengths and angles around the C2 carbon are likely to be most affected.

Electronic Properties

Table 1: Predicted Electronic Properties of this compound and Analogs

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.78-0.656.132.22
5-Bromo-2-fluoropyridine-7.12-1.155.971.58
This compound (Predicted) -7.25 -1.30 5.95 2.85

The predicted electronic properties suggest that the 1,1-difluoroethyl group is a stronger electron-withdrawing group than a single fluorine atom, leading to a stabilization of both the HOMO and LUMO levels and a slightly smaller HOMO-LUMO gap compared to 5-bromo-2-fluoropyridine. The increased dipole moment indicates a more polar molecule.

Spectroscopic Signatures

1H NMR: The proton chemical shifts of this compound are expected to be influenced by the strong electron-withdrawing nature of the substituents. The proton on the pyridine ring adjacent to the nitrogen is likely to be the most deshielded.

19F NMR: The two fluorine atoms of the difluoroethyl group are expected to show a characteristic signal in the 19F NMR spectrum. The chemical shift will be indicative of the electronic environment around the fluoroalkyl group.

IR Spectroscopy: The calculated IR spectrum will show characteristic vibrational modes for the pyridine ring, the C-Br bond, and the C-F bonds of the difluoroethyl group. The C-F stretching vibrations are typically observed in the region of 1000-1200 cm-1.

Visualizing Quantum Mechanical Properties

Molecular Orbital Surfaces

G cluster_homo HOMO cluster_lumo LUMO HOMO_Node Highest Occupied Molecular Orbital (Electron Donation) LUMO_Node Lowest Unoccupied Molecular Orbital (Electron Acceptance) HOMO_Node->LUMO_Node Excitation (HOMO-LUMO Gap)

Caption: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential Map

MEP cluster_regions Molecular Electrostatic Potential Molecule This compound Scaffold Negative Negative Potential (Red) Nucleophilic Attack Sites Molecule->Negative Electron-rich regions (e.g., around N and F atoms) Positive Positive Potential (Blue) Electrophilic Attack Sites Molecule->Positive Electron-deficient regions (e.g., around H atoms)

Caption: MEP map indicating reactive sites.

Conclusion and Future Directions

This guide provides a predictive framework for the quantum mechanical investigation of this compound derivatives. By leveraging computational data from analogous compounds, we have established a robust protocol for predicting the geometric, electronic, and spectroscopic properties of this important molecule. The insights gained from these theoretical studies can guide the rational design of novel compounds with tailored properties for applications in drug discovery and materials science. Future experimental work to synthesize and characterize this compound is crucial to validate and refine the computational models presented here.

References

Safety Operating Guide

Operational and Disposal Guide: 5-Bromo-2-(1,1-difluoroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and disposal protocols for 5-Bromo-2-(1,1-difluoroethyl)pyridine. As a halogenated heterocyclic compound, its handling and disposal require a rigorous and informed approach to ensure personnel safety and environmental compliance. The procedures outlined below are synthesized from established safety data for structurally analogous compounds and regulatory guidelines for halogenated organic wastes. This guide is intended for laboratory professionals actively engaged in research and development.

Hazard Assessment and Precautionary Measures

This compound is a substituted bromopyridine. While specific toxicological data for this exact molecule is limited, data from closely related brominated and fluorinated pyridines indicate that it should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[1][2][3] The primary risks associated with this compound are exposure through direct contact, inhalation of vapors, or accidental ingestion.

The most significant hazard arises during thermal decomposition or combustion. The molecular structure contains bromine, fluorine, and nitrogen, meaning that in a fire, it can release highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[2][4] This dictates the stringent requirements for its ultimate disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required equipment when handling this compound.

Protection Type Specific Requirement Rationale
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][5]Protects against accidental splashes that can cause serious eye irritation.[6]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Gloves must be inspected before use.[7]Provides a barrier against skin contact, which can cause irritation.[2] Use proper glove removal technique to avoid skin contact.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection All handling must occur within a certified chemical fume hood.[7][8]Prevents inhalation of potentially irritating vapors. For spill response outside of a hood, a respirator with an appropriate organic vapor/acid gas cartridge may be necessary.[8]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the spill area is clear of all non-essential personnel. Maximize ventilation, relying on the chemical fume hood's exhaust.

  • Don Appropriate PPE : Before approaching the spill, don all PPE as specified in the table above.

  • Contain the Spill : For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[4][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.[1][10]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste : All contaminated materials, including absorbents, gloves, and cleaning supplies, must be placed in the designated hazardous waste container for this chemical stream.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound falls into a specific regulatory category that dictates its disposal pathway.

  • Halogenated Organic Compound : Due to the presence of a carbon-bromine and carbon-fluorine bonds, this compound is classified as a halogenated organic compound (HOC).[11] Wastes containing HOCs are subject to specific disposal regulations under the U.S. Environmental Protection Agency (EPA) and equivalent international bodies.[12][13]

  • Waste Segregation : A dedicated, clearly labeled hazardous waste container must be used for this compound and any materials contaminated with it (e.g., reaction vials, contaminated gloves, absorbent materials).[8] This waste stream should not be mixed with non-halogenated organic solvents or aqueous waste to prevent complex and costly disposal procedures. The container must be kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials.[2][8]

Disposal Workflow and Approved Procedure

Land disposal of halogenated organic compounds is heavily restricted.[12] The recommended and often legally required method for the final disposal of this waste is high-temperature incineration.

Step-by-Step Disposal Procedure:

  • Collection : Collect all waste containing this compound in a designated, properly sealed, and labeled hazardous waste container.[10]

  • Labeling : Ensure the container label includes the full chemical name, "Hazardous Waste," and the associated hazard warnings (e.g., "Irritant," "Toxic").

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for collection.[10] Do not attempt to dispose of this chemical down the drain or in standard trash.[2][9]

  • Final Treatment (by Contractor) : The licensed contractor will transport the waste to a specialized facility. The only environmentally sound disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber .[9][12]

    • Why Incineration? High temperatures (typically >850°C) are required to ensure the complete destruction of the stable pyridine ring and the carbon-halogen bonds.

    • Why a Scrubber? The combustion process generates acidic gases HBr and HF.[4] A scrubber is a critical piece of equipment that neutralizes these corrosive and toxic gases before they are released into the atmosphere.

The following diagram illustrates the required decision-making and operational workflow for proper disposal.

G cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Waste Generation (this compound) B Characterize Waste Is it a Halogenated Organic Compound? A->B C Segregate & Collect in dedicated, labeled container B->C Yes D Store Safely Closed container, ventilated area C->D E Contact Licensed Hazardous Waste Contractor D->E F Transport to Permitted Facility E->F G High-Temperature Incineration (>850°C) F->G H Acid Gas Neutralization (Afterburner & Scrubber) G->H I Final Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1,1-difluoroethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1,1-difluoroethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.